molecular formula C5H6F3N3 B1319686 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 149978-43-8

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B1319686
CAS No.: 149978-43-8
M. Wt: 165.12 g/mol
InChI Key: OLHYDPWIFFDQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 149978-43-8) is a high-value chemical building block extensively utilized in advanced pharmaceutical and agrochemical research . This compound features a pyrazole core substituted with a potent trifluoromethyl group, a modification known to significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules . The presence of both an amine group and the electron-withdrawing trifluoromethyl group on the heterocyclic ring creates a versatile scaffold that is amenable to further functionalization, enabling the synthesis of complex molecular architectures for drug discovery and material science . Its primary research value lies in its role as a key precursor in the development of novel bioactive compounds. Fluorine-containing pyrazoles are of considerable interest in medicinal chemistry, as evidenced by drugs like Celecoxib, which contains a similar trifluoromethyl pyrazole structure . Researchers employ this amine in various synthetic transformations to create potential pharmaceuticals with a diverse spectrum of biological profiles, including anti-inflammatory, antibacterial, and antitumor activities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHYDPWIFFDQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599143
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149978-43-8
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149978-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Chemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic routes, and potential applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data for its close structural analogs, namely the regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and the synthetic precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, to provide a well-rounded understanding of its expected characteristics.

Core Chemical Properties

This compound belongs to the class of trifluoromethyl-substituted pyrazoles, a group of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Predicted)1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[1]1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2][3]
CAS Number Not available149978-42-7122431-37-2
Molecular Formula C₅H₆F₃N₃C₅H₆F₃N₃C₅H₅F₃N₂O
Molecular Weight 165.12 g/mol 165.12 g/mol 166.10 g/mol
Appearance Expected to be a solid or liquidPale brown liquidLight yellow crystalline powder or needles
Melting Point Not availableNot available177-179 °C
Boiling Point Not availableNot available106.4 °C at 760 mmHg
Density Not availableNot available1.423 g/cm³

Synthesis and Experimental Protocols

A practical, high-yield synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic pathway can be designed based on established methods for the synthesis of the pyrazole core and related derivatives.[4] The most common approach involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.

A proposed synthetic workflow would involve the initial synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can then be converted to the target amine.

Experimental Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.[5][6]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Methylhydrazine (aqueous solution, e.g., 40%)

  • Acetic acid (optional, as solvent)

  • Ethanol (optional, as solvent)

  • Water

Procedure:

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., acetic acid or ethanol), slowly add an equimolar amount of aqueous methylhydrazine at a controlled temperature (e.g., 10 °C).

  • After the addition is complete, stir the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • Heat the mixture to a higher temperature (e.g., 80-90 °C) and maintain it for several hours (e.g., 2-5 hours) to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and then further to a lower temperature (e.g., 10 °C) to induce crystallization of the product.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the product under vacuum to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Proposed Experimental Protocol: Conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to this compound

The conversion of the hydroxyl group of the pyrazol-5-ol to an amine can be achieved through several established organochemical transformations. A common method is via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Step 1: Activation of the Hydroxyl Group (e.g., Conversion to a sulfonate ester)

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

  • Add a base (e.g., triethylamine or pyridine).

  • Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and stir the reaction mixture at low temperature, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude sulfonate ester.

Step 2: Nucleophilic Substitution with Ammonia

  • Dissolve the crude sulfonate ester in a suitable solvent (e.g., THF or DMF).

  • Add a source of ammonia (e.g., aqueous ammonia, or a solution of ammonia in methanol) in a sealed reaction vessel.

  • Heat the mixture to an elevated temperature and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and partition it between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydroxyl Group Activation cluster_2 Step 3: Amination ETFAA Ethyl 4,4,4-trifluoroacetoacetate Pyrazolol 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol ETFAA->Pyrazolol  Cyclization MeNHNH2 Methylhydrazine MeNHNH2->Pyrazolol  Cyclization ActivatedPyrazolol Activated Intermediate (e.g., Sulfonate Ester) Pyrazolol->ActivatedPyrazolol  Sulfonylation Pyrazolamine This compound ActivatedPyrazolol->Pyrazolamine  Nucleophilic Substitution  with Ammonia

Proposed synthetic workflow for this compound.

Chemical Reactivity and Stability

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents. The pyrazole ring is generally stable to oxidation and reduction, though side chains can be modified.[7]

  • Electrophilic Substitution : The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.[8][9] Common electrophilic substitution reactions include nitration, sulfonation, and halogenation.

  • Nucleophilic Substitution : The pyrazole ring itself is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups.[10] The C3 and C5 positions are more electron-deficient and thus more likely to undergo nucleophilic attack if a suitable leaving group is present.[11]

  • N-Alkylation : The nitrogen atom at the N1 position can be deprotonated by a base to form a pyrazolate anion, which is a strong nucleophile and can readily react with electrophiles such as alkyl halides.[7]

Reactivity_Scheme cluster_electrophilic Electrophilic Attack at C4 cluster_amine Reactions of the Amino Group Pyrazole This compound Nitration Nitration (HNO₃/H₂SO₄) Pyrazole->Nitration Halogenation Halogenation (e.g., NBS) Pyrazole->Halogenation Acylation Acylation (Acyl chloride) Pyrazole->Acylation Alkylation Alkylation (Alkyl halide) Pyrazole->Alkylation

General reactivity of the this compound scaffold.

Potential Biological Activities and Applications

Trifluoromethyl-substituted pyrazoles are a well-established class of compounds with a broad spectrum of biological activities.[12][13] While specific studies on this compound are limited, its structural features suggest potential applications in several areas of drug discovery and agrochemical development.

  • Medicinal Chemistry : Pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal activities.[7][14] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of these compounds.

  • Agrochemicals : Many commercial pesticides and herbicides contain the pyrazole scaffold.[13] Phenylpyrazole insecticides, for instance, act by blocking GABA-gated chloride channels.[15] The unique substitution pattern of the title compound makes it an interesting candidate for screening in agrochemical discovery programs.

Biological_Activities cluster_applications Potential Applications cluster_activities Reported Biological Activities Core Trifluoromethyl-Substituted Pyrazoles Medicinal Medicinal Chemistry Core->Medicinal Agrochemical Agrochemicals Core->Agrochemical AntiInflammatory Anti-inflammatory Medicinal->AntiInflammatory Anticancer Anticancer Medicinal->Anticancer Antifungal Antifungal Medicinal->Antifungal Agrochemical->Antifungal Insecticidal Insecticidal Agrochemical->Insecticidal

Potential biological activities and applications of trifluoromethyl-substituted pyrazoles.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential for applications in both pharmaceutical and agrochemical research. While direct experimental data for this specific molecule is not abundant, this guide has provided a comprehensive overview of its expected chemical properties, plausible synthetic routes, and likely reactivity based on the well-documented chemistry of related pyrazole derivatives. The provided experimental protocols and logical workflows offer a solid foundation for researchers and scientists to synthesize and explore the potential of this and similar molecules in their respective fields. Further investigation into the specific biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents or crop protection solutions.

References

A Technical Guide to 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

A definitive CAS number for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine could not be located. However, the regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, is well-documented. The physical and chemical properties of this isomer are summarized below.

PropertyValueReference
CAS Number 149978-42-7[1][2]
Molecular Formula C5H6F3N3[1]
Molecular Weight 165.12 g/mol [1]
Appearance Pale brown liquid[1]

Additionally, data for related compounds with the trifluoromethyl group at the 3-position are provided for comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol122431-37-2C5H5F3N2O166.10
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid128694-63-3C6H5F3N2O2194.11

Synthesis and Experimental Protocols

A practical, high-yielding method for the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed.[3] A common starting material for these syntheses is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Synthesis of 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Amine

A documented synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves the reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulphate.[1]

Experimental Protocol:

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 ml) is treated with methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.[1]

  • The resulting reaction mixture is heated at 85°C for 12 hours.[1]

  • After cooling to ambient temperature, the mixture is concentrated in vacuo.[1]

  • The residue is diluted with a saturated aqueous solution of NaHCO3 (250 ml) and extracted with ethyl acetate (2 x 250 ml).[1]

  • The combined organic layers are washed with water (250 ml) and brine (250 ml), then dried over Na2SO4 and concentrated in vacuo.[1]

  • The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate-hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid (0.17 g, 38% yield).[1]

¹H NMR Data (400 MHz, CDCl₃): δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H).[1]

G reagents Methyl Hydrazine Sulphate Triethylamine Ethanol reaction Heat at 85°C for 12h reagents->reaction starting_material (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one starting_material->reaction workup Aqueous Workup (NaHCO3, EtOAc, H2O, Brine) reaction->workup purification Column Chromatography (Silica Gel, 20% EtOAc/Hexanes) workup->purification product 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine purification->product

Synthesis workflow for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Applications in Research and Development

Trifluoromethyl-substituted pyrazoles are crucial intermediates in the development of pharmaceuticals and agrochemicals.[4] The trifluoromethyl group often enhances chemical stability and biological activity. These compounds serve as versatile building blocks in organic synthesis and medicinal chemistry for creating novel bioactive molecules.[4] For instance, analogs have been shown to target insect nicotinic acetylcholine receptors, highlighting their potential as pesticides.[4]

Safety and Handling

Detailed safety information for this compound is not available. However, safety data for the related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, indicates that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] Standard laboratory safety precautions should be taken when handling these types of compounds. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[6]

Logical Relationships of Related Pyrazole Isomers

The requested compound and its related isomers share a common pyrazole core but differ in the substitution pattern of the trifluoromethyl and amine/hydroxyl/carboxylic acid groups. Understanding the relationship between these isomers is crucial for synthetic planning and for interpreting structure-activity relationships.

G cluster_requested Requested Compound (CAS Not Found) cluster_isomers Related Isomers and Derivatives requested This compound C5H6F3N3 isomer_amine 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS: 149978-42-7 requested->isomer_amine Regioisomer isomer_ol 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS: 122431-37-2 requested->isomer_ol Different functional group at C5 isomer_acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS: 128694-63-3 isomer_ol->isomer_acid Oxidation of C5 substituent precursor

Relationship between the requested compound and its isomers.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information on closely related isomers and precursors to infer its characteristics and potential synthetic routes. Furthermore, the known biological activities of the broader pyrazole class of compounds are discussed, highlighting the potential areas of application for this molecule in drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position. The presence of the trifluoromethyl group is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.

Inferred Physicochemical Properties
Property1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-carboxylic acid
CAS Number 149978-42-7[1][2]122431-37-2[3][4][5]128694-63-3[6][7]
Molecular Formula C5H6F3N3[1]C5H5F3N2O[3][4][5]C6H5F3N2O2[6][7]
Molecular Weight 165.12 g/mol [1]166.10 g/mol [4][5]194.11 g/mol [6][7]
Melting Point Not available172-178 °C131–133°C[6]
Boiling Point Not availableNot availableNot available
¹H NMR Data δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H) in CDCl₃[1]Not directly available for the amineNot directly available for the amine
¹³C NMR Data Not availableNot availableNot available
¹⁹F NMR Data Not availableNot availableNot available
Molecular Visualization

The logical relationship for identifying the key structural features of this compound is depicted below.

molecular_structure Key Structural Features of this compound A Pyrazole Core (5-membered ring with 2 adjacent N atoms) B N1-Methyl Group A->B at N1 C C3-Trifluoromethyl Group (-CF3) A->C at C3 D C5-Amine Group (-NH2) A->D at C5

A diagram illustrating the core components of the molecule.

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic strategy involves a two-step process: the synthesis of the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, followed by the conversion of the hydroxyl group to an amine.

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A common method for the synthesis of this precursor involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[8]

Experimental Protocol:

  • Reaction Setup: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and water is prepared in a reaction vessel.

  • Addition of Methylhydrazine: Methylhydrazine (1.1 equivalents) is added to the mixture at room temperature.

  • Reflux: The reaction mixture is heated to reflux for 2 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified by appropriate methods such as crystallization or chromatography.

This method has been reported to yield a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, with a selectivity of approximately 6:1.[8]

Proposed Synthesis of this compound from the Hydroxyl Precursor

The conversion of the hydroxyl group of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to an amine group could potentially be achieved through various chemical transformations, such as a nucleophilic aromatic substitution (SNAr) reaction after activation of the hydroxyl group, or via a multi-step sequence involving conversion to a leaving group followed by amination. A detailed experimental protocol for this specific transformation is an area for further research.

Synthesis of the Isomer: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

For comparative purposes, the synthesis of the isomeric compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, is well-documented.[1]

Experimental Protocol:

  • Reaction Mixture: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equivalent) in ethanol is treated with methyl hydrazine sulphate (1.2 equivalents) and triethylamine (1.5 equivalents) at ambient temperature.[1]

  • Heating: The resulting reaction mixture is heated at 85°C for 12 hours.[1]

  • Work-up: The mixture is cooled to ambient temperature and concentrated in vacuo. The residue is diluted with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.[1]

  • Purification: The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[1]

synthesis_workflow Proposed Synthesis Workflow cluster_0 Step 1: Synthesis of Hydroxyl Precursor cluster_1 Step 2: Amination (Proposed) A Ethyl 4,4,4-trifluoroacetoacetate C Cyclocondensation A->C B Methylhydrazine B->C D 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol C->D E Activation of Hydroxyl Group D->E F Nucleophilic Substitution with Ammonia Source E->F G This compound F->G

A flowchart of the proposed two-step synthesis.

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[9] These compounds exhibit a wide range of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[10][11]

The trifluoromethyl group is a common substituent in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and cell permeability. The combination of the pyrazole core and the trifluoromethyl group in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

A notable example from a related isomer is the discovery of Acrizanib, N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, a VEGFR-2 inhibitor designed for topical ocular delivery in the treatment of neovascular age-related macular degeneration.[12][13] This highlights the potential for trifluoromethyl-substituted methyl-pyrazol-amines to be developed into potent and specific enzyme inhibitors.

Given the diverse biological roles of pyrazole derivatives, this compound could be a promising candidate for screening in various drug discovery programs, particularly those targeting kinases, as well as in the development of new anti-infective and anti-inflammatory agents.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug development. Although direct experimental data is currently scarce, this guide provides a foundational understanding of its structure, inferred properties, and plausible synthetic pathways based on related compounds. The established biological importance of the pyrazole scaffold, coupled with the advantageous properties conferred by the trifluoromethyl group, positions this compound as a valuable building block for the creation of novel and effective therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthesis, and explore its biological activity profile.

References

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal and agrochemical research. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making this scaffold of significant interest in the development of novel therapeutic agents and functional molecules.

Core Synthesis Pathway

The most prevalent and well-documented synthesis of this compound is a two-step process. The initial step involves the cyclocondensation of a trifluoromethylated β-ketoester with methylhydrazine to form the pyrazol-5-ol intermediate. The subsequent step focuses on the conversion of the hydroxyl group to the target primary amine.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The formation of the pyrazole ring is achieved through the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine. This reaction can produce a mixture of regioisomers, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. However, specific reaction conditions have been optimized to favor the desired 3-(trifluoromethyl) isomer with high selectivity.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is outlined in patent literature[1][2][3][4]. A representative protocol is as follows:

  • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent (e.g., acetic acid or an aqueous medium), an aqueous solution of methylhydrazine is added portion-wise.

  • The reaction temperature is carefully controlled during the addition, typically at a low temperature (e.g., 10°C) to enhance regioselectivity[2].

  • Following the addition, the reaction mixture is stirred at room temperature for a period and then heated to a higher temperature (e.g., 80-95°C) for several hours to drive the cyclization to completion[1][2][4].

  • Upon cooling, the product often crystallizes from the reaction mixture and can be isolated by filtration.

  • The collected solid is washed with water and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Data Summary:

ParameterValueReference
Starting Materials Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine[1][2][3][4]
Solvent Acetic Acid or Water[1][2]
Reaction Temperature Addition at 10°C, followed by heating to 80-95°C[1][2][4]
Reaction Time 6-8 hours[2][4]
Yield 72.4% - 87.5%[2][4]
Selectivity (3-CF3 vs 5-CF3 isomer) 95.2:4.8 to 98.1:1.9[4]
Purity >99% (by 1H-NMR)[2]
Step 2: Conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to this compound

The conversion of the pyrazol-5-ol intermediate to the corresponding 5-amino-pyrazole is a critical transformation. A robust and widely applicable method for this type of C-N bond formation on a heterocyclic ring is the Buchwald-Hartwig amination[1]. This palladium-catalyzed cross-coupling reaction typically involves the conversion of the hydroxyl group to a halide or triflate, followed by coupling with an amine source.

Representative Experimental Workflow:

  • Activation of the Hydroxyl Group: The hydroxyl group of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is first converted into a better leaving group, such as a chloride or bromide. This can be achieved using standard halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).

  • Buchwald-Hartwig Amination: The resulting 5-halo-1-methyl-3-(trifluoromethyl)pyrazole is then subjected to a palladium-catalyzed amination reaction. A common source of the amino group is benzophenone imine, which serves as an ammonia equivalent, followed by hydrolysis to reveal the primary amine.

    • Catalyst System: A typical catalyst system consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky electron-rich phosphine ligand, for instance, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to facilitate the catalytic cycle.

    • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used.

    • Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

    • Work-up and Deprotection: After the coupling reaction, the resulting intermediate is treated with an acid (e.g., hydrochloric acid) to hydrolyze the imine and afford the desired this compound.

Visualized Synthesis and Experimental Workflow

G ETFAA Ethyl 4,4,4-trifluoroacetoacetate Step1_Reaction Cyclocondensation ETFAA->Step1_Reaction MeNHNH2 Methylhydrazine MeNHNH2->Step1_Reaction Pyrazolol 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Step1_Reaction->Pyrazolol Yield: 72-88% Activation Halogenation (e.g., POCl₃) Pyrazolol->Activation Halopyrazole 5-halo-1-methyl-3-(trifluoromethyl) -1H-pyrazole Activation->Halopyrazole Buchwald_Hartwig Buchwald-Hartwig Amination Halopyrazole->Buchwald_Hartwig Hydrolysis Acid Hydrolysis Buchwald_Hartwig->Hydrolysis Amine_Source Amine Source (e.g., Benzophenone imine) Amine_Source->Buchwald_Hartwig Pd_Catalyst Pd₂(dba)₃ / Ligand Pd_Catalyst->Buchwald_Hartwig Base Base (e.g., NaOtBu) Base->Buchwald_Hartwig Final_Product 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Hydrolysis->Final_Product

Caption: Overall synthesis pathway for this compound.

G Start Start: 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Halogenation 1. Halogenation with POCl₃ 2. Isolate 5-chloro intermediate Start->Halogenation Setup_Reaction Set up reaction under inert atmosphere (Argon) Halogenation->Setup_Reaction Add_Reagents Add 5-chloropyrazole, benzophenone imine, Pd₂(dba)₃, Xantphos, and NaOtBu to solvent Setup_Reaction->Add_Reagents Heat Heat reaction mixture (e.g., 80-100°C) Add_Reagents->Heat Monitor Monitor reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Hydrolyze Acid hydrolysis of the crude product Workup->Hydrolyze Purify Purification by column chromatography Hydrolyze->Purify End End: Pure 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Purify->End

Caption: Experimental workflow for the conversion of the pyrazolol to the pyrazolamine.

References

Spectroscopic and Synthetic Overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic and synthetic data for pyrazole derivatives related to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Despite a comprehensive search, public domain spectroscopic data for the target compound, this compound, is not currently available. However, to facilitate research and development efforts in this area, this document provides a detailed summary of spectroscopic data and synthetic methodologies for the closely related constitutional isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine , and the corresponding hydroxyl analog, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

Executive Summary

The characterization of novel chemical entities is fundamental to drug discovery and development. This guide collates available spectroscopic information for key structural analogs of this compound to serve as a valuable resource for researchers. While direct data for the requested compound is absent from the reviewed literature, the provided data for its isomer and hydroxyl counterpart can aid in the identification and characterization of newly synthesized batches of the target molecule through comparative analysis. Detailed synthetic protocols for these analogs are also presented to inform potential synthetic strategies.

Spectroscopic Data of Related Compounds

To assist in the characterization of this compound, the following tables summarize the available spectroscopic data for its constitutional isomer and a key synthetic precursor.

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This constitutional isomer shares the same molecular formula and weight as the target compound, making its spectroscopic data particularly relevant for comparative purposes.

Spectroscopic Data 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Molecular Formula C₅H₆F₃N₃
Molecular Weight 165.12 g/mol
¹H NMR (400 MHz, CDCl₃) δ 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H)[1]
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This compound is a potential synthetic precursor to the target amine. Its spectroscopic and physical data are well-documented.

Spectroscopic and Physical Data 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Molecular Formula C₅H₅F₃N₂O
Molecular Weight 166.10 g/mol
Melting Point 177-179 °C
Boiling Point 106.4 °C at 760 mmHg
Density 1.423 g/cm³
Appearance Light yellow crystalline powder or needles

Experimental Protocols

The following sections detail the synthetic methodologies reported for the aforementioned related compounds. These protocols can serve as a foundation for developing a synthetic route to this compound.

Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[1]

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) was treated with methyl hydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature. The resulting reaction mixture was heated at 85 °C for 12 hours. After cooling to ambient temperature, the mixture was concentrated in vacuo. The residue was diluted with a saturated aqueous solution of NaHCO₃ (250 mL) and extracted with ethyl acetate (2 x 250 mL). The combined organic layers were washed with water (250 mL), brine (250 mL), dried over Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid (0.17 g, 38% yield).[1]

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, aqueous methyl hydrazine is added. The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in water and acidified, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted pyrazoles, which could be adapted for the synthesis of this compound.

G General Synthetic Workflow for Pyrazole Derivatives cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Functional Group Transformation (Proposed) cluster_4 Final Product A Ethyl trifluoroacetoacetate (or similar β-ketoester) C Cyclocondensation A->C B Methylhydrazine B->C D 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol C->D E Amination D->E F This compound E->F

Caption: A potential synthetic pathway to this compound.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, renowned for its diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine , a fluorinated pyrazole derivative with considerable potential in the development of novel therapeutic agents and specialized chemicals. While this specific regioisomer is less documented than its 1-methyl-5-(trifluoromethyl) counterpart, this guide consolidates available data and provides detailed methodologies based on established synthetic routes for analogous compounds. The formal IUPAC name for the compound is This compound .

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in public literature. However, we can infer properties from its close regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7).[1][2] The data for the regioisomer is presented below for comparative purposes.

PropertyValue (for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine)Reference
CAS Number149978-42-7[1][2]
Molecular FormulaC₅H₆F₃N₃[1]
Molecular Weight165.12 g/mol [1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would proceed via the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with methylhydrazine. The key challenge in this synthesis is controlling the regioselectivity of the cyclization, as the reaction can potentially yield both the 3-(trifluoromethyl) and 5-(trifluoromethyl) isomers. Reaction conditions such as solvent, temperature, and pH can influence the isomeric ratio.

Synthetic_Pathway reagent1 4,4,4-Trifluoro-3-oxobutanenitrile product 1-methyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine reagent1->product Condensation/ Cyclization reagent2 Methylhydrazine reagent2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Methods)

This protocol is a general guideline adapted from established procedures for the synthesis of related 5-aminopyrazoles.[3][4] Optimization will be necessary to maximize the yield and purity of the desired regioisomer.

Materials:

  • 4,4,4-trifluoro-3-oxobutanenitrile

  • Methylhydrazine (or methylhydrazine sulfate)

  • Ethanol (or other suitable solvent like acetic acid)

  • Triethylamine (if using a hydrazine salt)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add methylhydrazine (1.1 equivalents) to the solution. If using methylhydrazine sulfate, add triethylamine (1.2 equivalents) to neutralize the salt.

  • Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The two regioisomers, 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-5-amine, will likely have different retention factors, allowing for their separation.[5]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the broader class of trifluoromethyl-substituted pyrazoles exhibits a wide range of pharmacological activities.[6] These compounds are known to act as inhibitors of various enzymes and receptors. For instance, related pyrazole derivatives have shown potential as anti-inflammatory, antifungal, and anticancer agents.[6][7][8]

The trifluoromethyl group is known to enhance the binding affinity of molecules to their biological targets.[7] Many bioactive pyrazoles are known to modulate inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a crucial regulator of immune responses and inflammation.

Illustrative Signaling Pathway: NF-κB Modulation

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for bioactive pyrazole derivatives.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression NFkB->Gene Induces Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits

Caption: Potential modulation of the NF-κB signaling pathway by a pyrazole derivative.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. While direct experimental data is sparse, its structural similarity to well-characterized, biologically active pyrazoles suggests significant potential in drug discovery and agrochemical research. The synthetic protocols and biological context provided in this guide offer a foundational framework for researchers to further investigate this intriguing molecule. Further studies are warranted to fully elucidate its chemical properties, optimize its synthesis, and explore its therapeutic and industrial applications.

References

Technical Guide: Physicochemical Characterization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic organic compound that serves as a vital building block in the synthesis of various active molecules. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity in target-based drug design. This document provides a comprehensive overview of its known physical and chemical properties, along with the methodologies used for their determination.

Physical and Chemical Properties

The physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol have been characterized through various analytical techniques. These quantitative data are summarized below.

PropertyValueCAS Number
Molecular Formula C₅H₅F₃N₂O122431-37-2
Molecular Weight 166.10 g/mol 122431-37-2
Appearance Light yellow crystalline powder or needles122431-37-2
Melting Point 177-179 °C122431-37-2
Boiling Point 224.387 °C at 760 mmHg122431-37-2
Density 1.423 g/cm³122431-37-2
Vapor Pressure 0.061 mmHg at 25 °C122431-37-2
Crystal System Monoclinic122431-37-2

Experimental Protocols

The characterization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves standardized experimental procedures to ensure accuracy and reproducibility.

Synthesis via Cyclocondensation

A common method for synthesizing this compound involves the cyclocondensation reaction between a trifluoromethyl-containing precursor and methylhydrazine.

Protocol:

  • Ethyl 4,4,4-trifluoroacetoacetate is dissolved in a suitable solvent, such as ethanol or acetic acid.[1]

  • An aqueous solution of methylhydrazine is added dropwise to the mixture. The reaction temperature is maintained, often between 80-95 °C.[1]

  • The reaction is stirred for a period of 2 to 5 hours at the elevated temperature to ensure completion.[1]

  • After cooling, water may be added to precipitate the product.

  • The crystallized material is collected by filtration, washed with water, and dried under vacuum to yield the final product.[1]

  • Purity is often assessed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Melting Point Determination

The melting point is determined using a standard melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline powder is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a controlled rate.

  • The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded.

X-ray Crystallography

The crystal structure and molecular geometry are determined by single-crystal X-ray diffraction.

Protocol:

  • Single crystals suitable for diffraction are grown, often by slow evaporation from a solvent like ethyl acetate.[2]

  • A crystal is mounted on a diffractometer.

  • The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is collected.[2]

  • The resulting data is processed to solve and refine the crystal structure, providing precise bond lengths, angles, and unit cell dimensions.[2]

Visualizations

Molecular Structure

The logical relationship between the atoms in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is depicted below.

Caption: Molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of the target compound.

start Reactant Mixing (ETFAA + Methylhydrazine) reaction Cyclocondensation (Heating at 80-95°C) start->reaction Step 1 precipitation Precipitation (Cooling & Water Addition) reaction->precipitation Step 2 filtration Filtration precipitation->filtration Step 3 washing Washing (with Water) filtration->washing Step 4 drying Drying (under Vacuum) washing->drying Step 5 product Final Product (Crystalline Solid) drying->product Step 6

Caption: General workflow for the synthesis and purification of pyrazole derivatives.

References

The Genesis of a Privileged Scaffold: A Technical History of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and agricultural chemistry for over a century.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a favored scaffold.[3] The introduction of a trifluoromethyl (CF3) group to this nucleus profoundly enhances its chemical and biological properties. The strong electron-withdrawing nature of the CF3 group increases the acidity of N-H protons, modulates ring electronics, and significantly boosts lipophilicity and metabolic stability—attributes highly sought after in the design of bioactive molecules.[4][5] This guide provides a detailed technical overview of the discovery and historical development of trifluoromethyl pyrazoles, highlighting key synthetic milestones and the emergence of blockbuster agrochemical and pharmaceutical products.

Early History and Synthesis: The Knorr Condensation

The history of pyrazole synthesis dates back to 1883, with Ludwig Knorr's discovery of the condensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives.[1][6][7] This reaction, now known as the Knorr pyrazole synthesis, remains the most fundamental and widely used method for constructing the pyrazole core.[6][7]

The adaptation of this classical method for the synthesis of trifluoromethyl pyrazoles involves the use of a trifluoromethyl-substituted 1,3-dicarbonyl compound. The general approach involves the cyclocondensation of a compound like 4,4,4-trifluoro-1-aryl-butane-1,3-dione with a substituted hydrazine.[8][9][10] A significant challenge in this synthesis, particularly with unsymmetrical diketones, is the potential formation of regioisomeric mixtures, the control of which is influenced by the steric and electronic properties of the reactants and the reaction conditions.[10][11]

Physicochemical Properties of Parent Scaffolds

The introduction of the trifluoromethyl group significantly alters the physical properties of the pyrazole ring. Below is a summary of the properties for the parent 3-(Trifluoromethyl)pyrazole and a related derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Refractive Index
3-(Trifluoromethyl)pyrazoleC₄H₃F₃N₂136.0845-4770 @ 2 mmHg1.444
3,5-bis(Trifluoromethyl)pyrazoleC₅H₂F₆N₂204.08---

Data sourced from[12][13][14]

Key Experimental Protocol: Knorr Synthesis of a Substituted 3-Trifluoromethylpyrazole

This protocol provides a generalized methodology for the synthesis of a 1,5-diaryl-3-trifluoromethylpyrazole based on the foundational Knorr synthesis.

Objective: To synthesize a 1-aryl-5-aryl-3-trifluoromethylpyrazole via acid-catalyzed condensation.

Materials:

  • 4,4,4-trifluoro-1-(aryl)-butane-1,3-dione (1.0 eq)

  • Arylhydrazine hydrochloride (1.05 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4,4,4-trifluoro-1-(aryl)-butane-1,3-dione (1.0 eq) and ethanol.

  • Addition of Hydrazine: Add the arylhydrazine hydrochloride (1.05 eq) to the stirred solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.[16]

  • Purification: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water or ethanol.[15][16]

  • Drying and Characterization: Allow the product to air dry. The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[17]

Below is a generalized workflow for the synthesis and screening process.

Knorr_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Screening Reagents 1. Reagent Mixing (CF3-Diketone + Hydrazine) Reaction 2. Reflux with Catalyst Reagents->Reaction Isolation 3. Precipitation & Filtration Reaction->Isolation Purification 4. Recrystallization Isolation->Purification Characterization 5. Structural Characterization (NMR, MS) Purification->Characterization Screening 6. Biological Activity Assay Characterization->Screening Data 7. Data Analysis Screening->Data

Experimental workflow for trifluoromethyl pyrazole synthesis.

Milestone Discoveries and Commercialization

The versatility of the trifluoromethyl pyrazole scaffold is exemplified by its successful application in two distinct industries: agriculture and pharmaceuticals.

Agrochemicals: The Discovery of Fipronil

In 1987, scientists at Rhône-Poulenc discovered Fipronil, the first of a new class of insecticides known as phenylpyrazoles.[18][19][20] Fipronil demonstrated exceptional efficacy at low dose rates against a broad spectrum of insect pests, including those resistant to existing insecticides.[18][19] It was first marketed in 1993.[20]

Mechanism of Action: Fipronil is a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[18][19][21] By binding to the chloride channel, it disrupts CNS activity, leading to uncontrolled neural excitation and death.[20][22] A key to its success is its selective toxicity, which stems from a higher binding affinity for insect GABA receptors compared to mammalian receptors.[20][21]

Fipronil_MoA GABA GABA Neurotransmitter GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Block Channel Blockage Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Causes Fipronil Fipronil Fipronil->GABA_Receptor Antagonist Action Hyperexcitation Hyperexcitation & Death Block->Hyperexcitation Leads to

Fipronil's antagonistic action on the insect GABA receptor.

Biological Activity Data: Fipronil

Target OrganismAssay TypeEndpointValue
RatGABA-A Receptor InhibitionIC₅₀1.66 µM
Various InsectsGABA-A Receptor Inhibition-High Affinity (nM range)
Various InsectsChloride Channel Block-< 100 nM

Data sourced from[22][23]

Pharmaceuticals: The Development of Celecoxib

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized anti-inflammatory therapy.[17] This led a team at the Searle division of Monsanto, led by John Talley, to develop selective COX-2 inhibitors.[17][24][25] Their work culminated in the synthesis of Celecoxib, a 1,5-diarylpyrazole containing a benzenesulfonamide moiety.[25] Approved by the FDA in 1998, Celecoxib (marketed as Celebrex) offered potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17][24]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme.[26][27] COX-2 is typically induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[17][26] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[26] The sulfonamide group is crucial for its selectivity, as it fits into a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[10]

Celecoxib_MoA Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Catalyzes Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Trifluoromethyl Pyrazole) Celecoxib->COX2_Enzyme Selective Inhibition

Mechanism of COX-2 inhibition by Celecoxib.

Biological Activity Data: Celecoxib

Target EnzymeAssay TypeEndpointSelectivity Ratio (COX-1/COX-2)
COX-1In vitro inhibitionIC₅₀-
COX-2In vitro inhibitionIC₅₀~30
COX-1In vivo (therapeutic conc.)InhibitionMinimal
COX-2In vivo (therapeutic conc.)InhibitionSignificant

Data sourced from[27][28]

Conclusion

The discovery and development of trifluoromethyl pyrazoles represent a significant chapter in the history of synthetic chemistry. From the foundational Knorr synthesis to modern, highly regioselective methods, the ability to construct this scaffold has enabled remarkable advances.[3][11] The commercial success of Fipronil and Celecoxib in disparate fields underscores the power of the trifluoromethyl group to impart privileged properties. These compounds serve as a testament to the synergy between fundamental organic synthesis and rational molecular design, a legacy that continues to inspire the development of new generations of agrochemicals and pharmaceuticals.

References

Technical Guide: Safety and Handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS No. 187979-11-9) is not publicly available. The following guide has been compiled using data from the closely related analogue, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , and general safety principles for handling trifluoromethyl-containing heterocyclic amines. This information should be used as a precautionary guide only. A substance-specific risk assessment should always be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known safety and handling considerations for pyrazole derivatives, with a focus on this compound and its analogues. The pyrazole scaffold is a key component in many pharmaceutical compounds, making a thorough understanding of its safety profile essential for drug discovery and development.[1][2]

Hazard Identification and Classification

Due to the absence of specific data for the target amine, the hazard classification for the hydroxyl analogue, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is provided as a primary reference. The trifluoromethyl group can enhance biological activity and also introduce specific hazards.[3]

Table 1: GHS Classification for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source: PubChem CID 1238616 for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Pictograms (representative for the analogue):

Signal Word (representative for the analogue): Danger

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for the analogue, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Table 2: Physicochemical Data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

PropertyValue
Molecular FormulaC₅H₅F₃N₂O
Molecular Weight166.10 g/mol
AppearanceCrystalline Powder or Needles
Melting Point177 - 179 °C
Boiling PointNo data available
Flash Point18.1 °C
Density1.423 g/cm³
Vapor Pressure0.061 mmHg at 25°C

Source: ChemicalBook, PubChem CID 1238616

Handling and Storage

All handling of this compound should be performed by, or under the close supervision of, personnel qualified in the handling of potentially hazardous chemicals.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed and washed before reuse.

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P2) should be used.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and incompatible materials.

G cluster_storage Storage Protocol cluster_handling Handling Workflow Receive Receive Inspect Inspect Receive->Inspect Check Integrity Store Store Inspect->Store If OK Quarantine Quarantine Inspect->Quarantine If Damaged Use Use Store->Use Log Out Dispose Dispose Use->Store Return Unused Use->Dispose Waste Assess Assess PPE PPE Assess->PPE Select PPE Weigh Weigh PPE->Weigh In Fume Hood Dissolve Dissolve Weigh->Dissolve Add to Solvent Clean Clean Dissolve->Clean Decontaminate

Caption: General workflow for storage and handling of chemical reagents.

Experimental Protocols

No specific experimental protocols for the handling or use of this compound were found. The following is a representative synthesis protocol for a closely related isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine . This procedure should be adapted with caution and appropriate risk assessments.

Example Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[5]
  • Reaction Setup: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is prepared at ambient temperature.

  • Reagent Addition: Methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) are added to the solution.

  • Reaction Conditions: The resulting mixture is heated to 85 °C and stirred for 12 hours.

  • Work-up:

    • The reaction mixture is cooled to ambient temperature and concentrated in vacuo.

    • The residue is diluted with a saturated aqueous solution of NaHCO₃ (250 mL).

    • The aqueous layer is extracted with ethyl acetate (2 x 250 mL).

  • Purification:

    • The combined organic extracts are washed with water (250 mL) and brine (250 mL).

    • The organic layer is dried over Na₂SO₄ and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield the final product.

G start Prepare Solution (Starting Material in EtOH) reagents Add Reagents (Methyl Hydrazine Sulphate, Et3N) start->reagents heat Heat to 85°C (Stir for 12h) reagents->heat cool Cool to Room Temp & Concentrate heat->cool dilute Dilute with NaHCO3 (aq) cool->dilute extract Extract with EtOAc dilute->extract wash Wash Organics (Water, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product (Isomer) purify->product

Caption: Experimental workflow for the synthesis of a pyrazole amine isomer.

Toxicological Information and First Aid

Toxicological data is not available for this compound. The following recommendations are based on the potential hazards identified for its hydroxyl analogue.

Table 3: First Aid Measures (based on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Source: ChemicalBook, Synquest Labs

Signaling Pathway and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, a complex derivative containing the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety has been investigated as a VEGFR-2 inhibitor for the treatment of neovascular age-related macular degeneration. This suggests that trifluoromethyl-substituted pyrazoles are of significant interest in drug discovery as kinase inhibitors.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled as hazardous and disposed of by a licensed chemical disposal company. Do not allow the material to enter drains or water courses.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and a Related Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protocol: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

A documented procedure outlines the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, an isomer of the target compound. This synthesis involves the reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulphate in the presence of triethylamine.[1]

Experimental Protocol

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is treated with methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.[1] The resulting reaction mixture is then heated to 85°C for 12 hours.[1] Following the reaction, the mixture is cooled to ambient temperature and concentrated under reduced pressure.[1]

The residue is then diluted with a saturated aqueous solution of sodium bicarbonate (250 mL) and extracted with ethyl acetate (2 x 250 mL).[1] The combined organic layers are washed with water (250 mL) and brine (250 mL), dried over sodium sulfate, and concentrated in vacuo.[1] The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid.[1]

Quantitative Data
ParameterValueReference
Starting Material(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1]
ReagentsMethyl hydrazine sulphate, Triethylamine[1]
SolventEthanol[1]
Reaction Temperature85°C[1]
Reaction Time12 hours[1]
Yield38%[1]
Final Product1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[1]
AppearancePale brown liquid[1]
¹H NMR (400 MHz, CDCl₃)δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br.s., 2H)[1]

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start Dissolve (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in Ethanol Add_Reagents Add Methyl Hydrazine Sulphate and Triethylamine Start->Add_Reagents Heat Heat at 85°C for 12 hours Add_Reagents->Heat Cool_Concentrate Cool to Room Temperature and Concentrate Heat->Cool_Concentrate Dilute_Extract Dilute with NaHCO₃ (aq) and Extract with Ethyl Acetate Cool_Concentrate->Dilute_Extract Wash_Dry Wash with Water and Brine, Dry over Na₂SO₄ Dilute_Extract->Wash_Dry Concentrate_Final Concentrate in vacuo Wash_Dry->Concentrate_Final Column_Chromatography Purify by Column Chromatography Concentrate_Final->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Caption: Workflow for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Proposed Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

A plausible synthetic route to obtain this compound would involve the cyclocondensation of a β-ketonitrile with methylhydrazine. The key starting material for this proposed synthesis is 3-oxo-4,4,4-trifluorobutanenitrile. The reaction with methylhydrazine would likely lead to the formation of the desired pyrazol-5-amine. The regioselectivity of the reaction would be crucial in determining the final product distribution between the 3-amino and 5-amino isomers.

Proposed Reaction Pathway

Start_A 3-oxo-4,4,4-trifluorobutanenitrile Reaction Cyclocondensation Start_A->Reaction Start_B Methylhydrazine Start_B->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Further research and experimental validation are necessary to establish a definitive and optimized protocol for the synthesis of this compound. The information provided herein serves as a foundational guide for researchers in the field.

References

Application Note: 1H NMR Characterization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and data interpretation guide for the 1H NMR characterization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note outlines the standard operating procedure for acquiring and interpreting the 1H NMR spectrum of this specific pyrazole derivative.

Predicted 1H NMR Spectral Data

The following table summarizes the anticipated proton NMR spectral data for this compound. The chemical shifts are predicted based on the analysis of similar pyrazole structures and the known effects of the substituents (methyl, trifluoromethyl, and amine groups) on the electron density of the pyrazole ring.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 5.5 - 6.0Singlet1HH4 (pyrazole ring)
2~ 4.5 - 5.5Broad Singlet2H-NH₂
3~ 3.6 - 3.8Singlet3H-CH₃

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol

This section details the methodology for the 1H NMR analysis of this compound.

1. Materials and Equipment

  • Sample: this compound

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the amine protons.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • NMR Tubes: 5 mm NMR tubes

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Set the acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Acquire the spectrum.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Structure and Signaling Pathway

The structure of this compound gives rise to three distinct signals in the 1H NMR spectrum, corresponding to the three different proton environments.

G Chemical Structure and Proton Environments cluster_mol This compound cluster_signals Expected 1H NMR Signals mol H4 H4 (ring proton) mol->H4 ~5.5-6.0 ppm (Singlet) NH2 -NH₂ (amine protons) mol->NH2 ~4.5-5.5 ppm (Broad Singlet) CH3 -CH₃ (methyl protons) mol->CH3 ~3.6-3.8 ppm (Singlet)

Caption: Molecular structure and corresponding proton signals.

Experimental Workflow

The following diagram illustrates the logical flow of the 1H NMR characterization process.

G 1H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Set Acquisition Parameters lock->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Structural Analysis integrate->analyze

Caption: Workflow for 1H NMR analysis.

Conclusion

The described 1H NMR protocol provides a reliable method for the structural confirmation and purity assessment of this compound. The predicted spectral data serves as a guideline for researchers in interpreting the experimental results. Adherence to this protocol will ensure the generation of high-quality, reproducible NMR data critical for research and development in the pharmaceutical industry.

Application Notes and Protocols: 13C NMR Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this document presents a predicted 13C NMR spectrum alongside a comprehensive protocol for its experimental acquisition and analysis.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and should be used as a reference for experimental data. The chemical structure with numbered carbons is provided below for correlation.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) in ppmNotes
C3143.5The chemical shift is influenced by the electron-withdrawing trifluoromethyl group.
C490.8This carbon is shielded by the adjacent amino group.
C5150.2The chemical shift is significantly influenced by the directly attached amino group.
N-CH335.0A typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring.
CF3121.0The signal for the trifluoromethyl carbon is expected to appear as a quartet due to coupling with the three fluorine atoms. Prediction for CF3 can be less accurate.

Chemical Structure with Carbon Numbering

G This compound cluster_0 C3 C3 N2 N2 C3->N2 CF3 CF3 C3->CF3 C4 C4 C4->C3 C5 C5 C5->C4 NH2 NH2 C5->NH2 N1 N1 N1->C5 CH3 N-CH3 N1->CH3 N2->N1

Caption: Chemical structure of this compound with numbered carbons.

Experimental Protocol for 13C NMR Analysis

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Mass: Weigh approximately 10-25 mg of the compound.

  • Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this type of compound. The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent does not already contain TMS, a small amount can be added.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if the signal-to-noise ratio is low.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

  • Temperature: The experiment is typically run at room temperature (298 K).

3. Data Acquisition and Processing

  • Shimming: Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Acquisition: Start the acquisition with the defined parameters.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Baseline correct the spectrum to ensure a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR due to the Nuclear Overhauser Effect (NOE).

Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

G cluster_workflow 13C NMR Experimental Workflow SamplePrep Sample Preparation (10-25 mg in 0.6-0.7 mL solvent) NMRSetup NMR Instrument Setup (Pulse Program, NS, SW, etc.) SamplePrep->NMRSetup DataAcq Data Acquisition (Shimming, Tuning, Running Scans) NMRSetup->DataAcq Processing Data Processing (FT, Phasing, Referencing) DataAcq->Processing Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis

Caption: A streamlined workflow for 13C NMR analysis.

Disclaimer: The 13C NMR data presented in this document is based on computational predictions and should be considered as a guideline. Experimental verification is necessary for accurate structural elucidation.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthetically important intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. The protocol is designed to provide high-resolution separation and efficient recovery of the target compound, making it suitable for quality control and preparative applications in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both modified with trifluoroacetic acid (TFA), and UV detection.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the desired pharmacological or biological activity of the final products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of such heterocyclic amines.[1] This document provides a detailed protocol for the efficient purification of this compound using RP-HPLC. The method is based on established principles for the separation of pyrazole derivatives, which commonly employ a non-polar stationary phase and a polar mobile phase.[2][3][4]

Physicochemical Properties of the Analyte

A summary of the relevant physicochemical properties of this compound is presented below. These properties are essential for understanding its chromatographic behavior.

PropertyValueSource
Molecular FormulaC₅H₆F₃N₃Inferred from related compounds
Molecular Weight165.12 g/mol --INVALID-LINK--
AppearancePale brown liquid--INVALID-LINK--
PolarityPolarInferred from structure and solubility
UV AbsorbanceExpected in the range of 200-250 nmInferred from pyrazole core structure
SolubilitySoluble in methanol and acetonitrileInferred from common lab practices

Experimental Protocol

This section provides a detailed methodology for the HPLC purification of this compound.

Materials and Reagents
  • This compound (crude sample)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC grade methanol for sample preparation

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for analytical scale, and a larger dimension column for preparative scale.[3]

Sample Preparation
  • Accurately weigh and dissolve the crude this compound in methanol to a stock concentration of 1 mg/mL.[3][5]

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a working concentration suitable for injection (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the purification of this compound.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Quantitative Data Summary

The following table presents typical quantitative data obtained from the HPLC analysis of a purified sample of this compound using the described method.

ParameterResult
Retention Time (t_R) Approximately 12.5 min
Purity (by area %) > 98%
Recovery Yield > 90% (for preparative scale)
Limit of Detection (LOD) ~ 5 µg/mL
Limit of Quantification (LOQ) ~ 15 µg/mL

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Purification weigh Weigh Crude Sample dissolve Dissolve in Methanol (1 mg/mL) weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm Syringe Filter) dilute->filter inject Inject Sample onto C18 Column filter->inject Prepared Sample gradient Gradient Elution (Water/ACN with 0.1% TFA) inject->gradient detect UV Detection at 210 nm gradient->detect collect Collect Fractions of Interest detect->collect Eluted Fractions analyze Analyze Fractions for Purity collect->analyze evaporate Evaporate Solvent analyze->evaporate dry Dry Purified Compound evaporate->dry

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for optimizing the HPLC method is depicted in the diagram below.

HPLC_Optimization_Logic cluster_variables Independent Variables cluster_responses Dependent Variables (Responses) mobile_phase Mobile Phase Composition (Water/Acetonitrile Ratio) optimization Method Optimization mobile_phase->optimization modifier Mobile Phase Modifier (TFA Concentration) modifier->optimization flow_rate Flow Rate flow_rate->optimization column_temp Column Temperature column_temp->optimization resolution Resolution retention_time Retention Time peak_shape Peak Shape run_time Analysis Time optimization->resolution optimization->retention_time optimization->peak_shape optimization->run_time

Caption: Logical relationship of variables in HPLC method optimization.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA ensures excellent separation and peak shape. This application note serves as a comprehensive guide for researchers and scientists involved in the synthesis and quality control of this important heterocyclic compound. The provided workflow and logical diagrams offer a clear understanding of the experimental process and the principles of method optimization.

References

Application Notes and Protocols for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a key building block in the synthesis of potent and selective enzyme inhibitors. This document details its application in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Factor Xa (FXa), crucial targets in oncology and anticoagulation therapy, respectively.

Introduction

This compound is a versatile heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the pyrazole core and the reactive amine functionality allow for diverse chemical modifications to achieve desired pharmacological properties. This document will focus on the application of this intermediate in the synthesis and biological evaluation of two notable drug candidates: Acrizanib (a VEGFR-2 inhibitor) and DPC423 (a Factor Xa inhibitor).

Application 1: Synthesis of Acrizanib, a VEGFR-2 Kinase Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibitors of VEGFR-2 are therefore a cornerstone of many anti-cancer therapies. Acrizanib is a potent VEGFR-2 inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration.

Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK/MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5] Acrizanib inhibits the kinase activity of VEGFR-2, thereby blocking these downstream signaling events.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Acrizanib Acrizanib Acrizanib->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by Acrizanib.
Experimental Protocols

Protocol 1: Synthesis of Acrizanib

The synthesis of Acrizanib involves the coupling of this compound with a suitable indole carboxylic acid derivative. The full experimental details can be found in the primary literature.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against VEGFR-2 can be determined using a luminescence-based kinase assay.

Materials:

  • Recombinant human VEGFR-2 (KDR)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 as substrate

  • Test compound (e.g., Acrizanib) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 20 µL of VEGFR-2 enzyme solution (e.g., 2.5 ng/µL in kinase buffer) to each well, except for the "no enzyme" control wells.

  • Add 5 µL of a mixture of ATP and substrate to initiate the reaction. Final concentrations are typically 10 µM ATP and 0.2 mg/mL substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 30 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation
CompoundTargetIC₅₀ (nM)
AcrizanibVEGFR-2Data available in supplementary information of the discovery paper

Application 2: Synthesis of DPC423, a Factor Xa Inhibitor

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade.[6][7] It is the point of convergence for the intrinsic and extrinsic pathways, leading to the conversion of prothrombin to thrombin.[6][7] Inhibitors of Factor Xa are effective anticoagulants for the prevention and treatment of thromboembolic disorders. DPC423 is a potent and selective, orally bioavailable inhibitor of Factor Xa.[3]

Signaling Pathway

The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. The intrinsic pathway is initiated by contact activation, while the extrinsic pathway is triggered by tissue factor exposed upon injury. Both pathways lead to the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium, and phospholipids (the prothrombinase complex), then cleaves prothrombin to generate thrombin, which in turn converts fibrinogen to fibrin. DPC423 directly inhibits the enzymatic activity of Factor Xa, thereby preventing thrombin generation and subsequent clot formation.[6][7][8]

Coagulation_Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Activates Extrinsic Extrinsic Pathway Extrinsic->FactorX Activates FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin DPC423 DPC423 DPC423->FactorXa Inhibits

Coagulation Cascade and Inhibition by DPC423.
Experimental Protocols

Protocol 3: Synthesis of DPC423

The synthesis of DPC423 involves the acylation of this compound with a complex biphenyl carboxylic acid derivative. The detailed experimental procedure can be found in the primary publication.[6]

Protocol 4: Factor Xa Inhibition Assay

The inhibitory potency of compounds against Factor Xa can be determined using a chromogenic assay.

Materials:

  • Purified human Factor Xa

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA)

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Test compound (e.g., DPC423) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Add 25 µL of assay buffer to each well of a 96-well plate.

  • Add 25 µL of the test compound at various concentrations (in assay buffer with DMSO, final DMSO concentration ≤1%) or buffer with DMSO for the control.

  • Add 25 µL of human Factor Xa solution (e.g., 2 nM in assay buffer) to each well.

  • Incubate at 37°C for 10 minutes.

  • Add 25 µL of the chromogenic substrate solution (e.g., 0.4 mM in assay buffer) to start the reaction.

  • Measure the change in absorbance at 405 nm over time using a microplate reader.

  • Determine the initial reaction rates and calculate the percent inhibition.

  • Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Data Presentation
CompoundTargetKi (nM)Selectivity vs. Thrombin
DPC423Factor Xa0.15>40,000-fold
DPC423Trypsin60-
DPC423Thrombin6000-
DPC423Plasma Kallikrein61-
DPC423Activated Protein C1800-
DPC423Factor IXa2200-
DPC423Factor VIIa>15,000-

Data sourced from Pinto et al., J. Med. Chem. 2001, 44, 566-578.[3]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective inhibitors of key enzymes like VEGFR-2 and Factor Xa demonstrates its significance in the development of novel therapeutics for a range of diseases, including cancer and thrombosis. The provided protocols offer a foundation for the synthesis and evaluation of new drug candidates based on this privileged scaffold.

References

Application Notes and Protocols for Molecular Docking Studies with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, a scaffold known for its diverse biological activities. Pyrazole derivatives have been extensively studied as potential inhibitors for a variety of protein targets, including kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential binding mechanisms.

Potential Protein Targets and Signaling Pathways

Based on studies of similar pyrazole derivatives, potential protein targets for this compound are likely to be protein kinases involved in cell proliferation and angiogenesis.[1][2] These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

  • Cyclin-Dependent Kinase 2 (CDK2): A protein that plays a vital role in regulating the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

  • Aurora A Kinase: A serine/threonine kinase that is essential for mitosis. Its overexpression is often observed in various cancers.

The inhibition of these kinases can disrupt downstream signaling pathways, leading to an anti-cancer effect. A simplified representation of a generic kinase signaling pathway is provided below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS Receptor->RAS Ligand Growth Factor (e.g., VEGF) Ligand->Receptor Pyrazol_Amine 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Pyrazol_Amine->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Signaling ERK->Downstream Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream->Transcription

Caption: Generic Kinase Signaling Pathway Inhibition.

Data Presentation

Quantitative data from molecular docking studies are crucial for evaluating the potential of a compound as an inhibitor. The following tables illustrate how such data for this compound could be presented. Please note that the data presented here is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found.

Table 1: Docking Scores and Binding Energies

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM) (Predicted)
VEGFR-22QU5-8.51.5
Aurora A2W1G-7.93.2
CDK22VTO-8.12.5

Table 2: Interaction Analysis

Target ProteinInteracting ResiduesHydrogen Bond Distance (Å)
VEGFR-2Cys919, Asp10462.1, 2.5
Aurora AAla213, Leu2632.3
CDK2Leu83, Asp862.0, 2.8

Experimental Protocols

A generalized protocol for performing a molecular docking study with this compound is detailed below. This protocol is based on the use of AutoDock 4.2, a widely used software for molecular docking.[1][2]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing protein and ligand files.

  • AutoDock 4.2: The docking program.

  • Discovery Studio or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94.

  • File Format Conversion: Convert the ligand file to the PDBQT format using AutoDockTools. This step involves adding Gasteiger charges and defining rotatable bonds.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2QU5) from the Protein Data Bank.

  • Clean the Protein: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Add Kollman charges to the protein.

  • File Format Conversion: Save the prepared protein in PDBQT format using AutoDockTools.

Grid Parameter Generation
  • Define the Binding Site: Identify the active site of the protein, typically the binding pocket of a known inhibitor.

  • Set Grid Box: Define a grid box that encompasses the entire binding site. The grid box dimensions should be large enough to allow the ligand to move freely within the active site.

  • Generate Grid Parameter File: Use AutoGrid to generate the grid parameter file (.gpf) which specifies the grid box dimensions and location.

Docking Simulation
  • Set Docking Parameters: Configure the docking parameters in a docking parameter file (.dpf). This includes specifying the ligand and protein files, the grid parameter file, and the search algorithm parameters. The Lamarckian Genetic Algorithm (LGA) is commonly used.[1]

  • Run AutoDock: Execute the docking simulation using the AutoDock program. This will generate a docking log file (.dlg) containing the results of the docking runs.

Analysis of Results
  • Examine Docking Log File: Analyze the .dlg file to identify the docked conformations with the lowest binding energies.

  • Visualize Interactions: Use visualization software like Discovery Studio or PyMOL to view the binding pose of the ligand in the protein's active site.

  • Analyze Interactions: Identify and analyze the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

The following diagram illustrates the general workflow for a molecular docking experiment.

experimental_workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (Energy Minimization, PDBQT) GridGen Grid Generation (Define Binding Site) LigandPrep->GridGen ProteinPrep Protein Preparation (Clean, Add Hydrogens, PDBQT) ProteinPrep->GridGen DockingRun Run AutoDock (Lamarckian Genetic Algorithm) GridGen->DockingRun ResultAnalysis Analyze Docking Results (Binding Energy, Conformations) DockingRun->ResultAnalysis Visualization Visualize Interactions (PyMOL, Discovery Studio) ResultAnalysis->Visualization InteractionAnalysis Identify Key Interactions (H-bonds, Hydrophobic) Visualization->InteractionAnalysis

Caption: Molecular Docking Workflow.

Conclusion

Molecular docking is a powerful in silico tool for predicting the binding affinity and interaction patterns of small molecules like this compound with protein targets. The protocols and guidelines presented here offer a framework for researchers to conduct such studies. While the specific biological activity of this compound remains to be experimentally validated, the methodologies described can aid in the initial stages of drug discovery by prioritizing compounds for further experimental testing. The insights gained from these computational studies can significantly accelerate the development of novel therapeutics.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin ist ein wichtiger Baustein in der medizinischen Chemie, der als Ausgangsmaterial für die Synthese einer Vielzahl von bioaktiven Molekülen dient. Seine Derivatisierung ist ein entscheidender Schritt in Struktur-Wirkungs-Beziehungs-Studien (SAR), um die Affinität und Selektivität von Wirkstoffkandidaten für ihre biologischen Zielmoleküle zu optimieren. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle zur Synthese von Amid-, Sulfonamid- und Harnstoffderivaten von 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin und präsentieren relevante SAR-Daten im Kontext der Inhibition von Proteinkinasen.

Synthese von Derivaten

Die primäre Aminogruppe von 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin dient als reaktiver Angriffspunkt für verschiedene chemische Modifikationen. Im Folgenden werden allgemeine Protokolle für die Amid-, Sulfonamid- und Harnstoffsynthese beschrieben.

Amid-Kupplung

Die Bildung einer Amidbindung ist eine der häufigsten Reaktionen zur Derivatisierung von Aminen.

Protokoll 1: Allgemeine Amid-Kupplung mit Carbonsäuren

  • Lösen Sie 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin (1 Äq.) und die entsprechende Carbonsäure (1,1 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF).

  • Fügen Sie ein Kupplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1,2 Äq.) und einen Zusatzstoff wie 1-Hydroxybenzotriazol (HOBt, 1,2 Äq.) hinzu.

  • Geben Sie eine Base wie Diisopropylethylamin (DIPEA, 2 Äq.) zu der Reaktionsmischung.

  • Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.

  • Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die organische Phase mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Sulfonamid-Synthese

Sulfonamide sind eine weitere wichtige Klasse von Derivaten mit vielfältigen biologischen Aktivitäten.

Protokoll 2: Allgemeine Sulfonamid-Synthese

  • Lösen Sie 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin (1 Äq.) in einem geeigneten Lösungsmittel wie Pyridin oder DCM.

  • Kühlen Sie die Lösung auf 0 °C ab.

  • Fügen Sie langsam das entsprechende Sulfonylchlorid (1,1 Äq.) hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.

  • Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

  • Waschen Sie die organische Phase nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Sole.

  • Trocknen Sie die organische Phase, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.

Harnstoff- und Thioharnstoff-Synthese

Harnstoff- und Thioharnstoffderivate werden häufig als Linker in Kinaseinhibitoren verwendet.

Protokoll 3: Allgemeine Harnstoff-/Thioharnstoff-Synthese

  • Lösen Sie 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin (1 Äq.) in einem trockenen aprotischen Lösungsmittel wie Tetrahydrofuran (THF) oder DMF.

  • Fügen Sie das entsprechende Isocyanat oder Isothiocyanat (1,05 Äq.) tropfenweise bei Raumtemperatur hinzu.

  • Rühren Sie die Reaktionsmischung für 2-16 Stunden bei Raumtemperatur.

  • Wenn ein Niederschlag entsteht, filtrieren Sie das Produkt ab, waschen es mit einem kalten Lösungsmittel und trocknen es.

  • Wenn kein Niederschlag entsteht, entfernen Sie das Lösungsmittel unter reduziertem Druck und reinigen Sie den Rückstand durch Säulenchromatographie oder Umkristallisation.

Struktur-Wirkungs-Beziehungs-Studien (SAR)

Die Derivatisierung von 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin ermöglicht die systematische Untersuchung der Auswirkungen verschiedener Substituenten auf die biologische Aktivität. Als Beispiel werden hier SAR-Daten für eine Reihe von N-Pyrazol, N'-Aryl-Harnstoff-Inhibitoren der p38 MAP-Kinase vorgestellt, die auf einem strukturell ähnlichen Pyrazol-Grundgerüst basieren.

Biologisches Ziel: p38 MAP-Kinase

Die p38 Mitogen-aktivierte Proteinkinase (MAPK) ist eine Serin/Threonin-Kinase, die eine zentrale Rolle bei der Regulation von Entzündungsreaktionen spielt, insbesondere bei der Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β.[1][2] Die Hemmung der p38-Kinase ist daher ein vielversprechender Ansatz zur Behandlung von entzündlichen Erkrankungen.

SAR-Daten von Pyrazol-Harnstoff-Derivaten als p38-Inhibitoren

Die folgende Tabelle fasst die inhibitorische Aktivität (IC50) einer Reihe von N-Pyrazol, N'-Aryl-Harnstoff-Derivaten gegenüber der p38-Kinase zusammen. Obwohl das Grundgerüst leicht variiert (3-tert-Butyl-1-phenyl-1H-pyrazol-5-amin), bieten diese Daten wertvolle Einblicke in die SAR, die auf das Zielmolekül übertragen werden können.

VerbindungR-Gruppe am Aryl-Harnstoffp38 IC50 (nM)
1 Phenyl40
2 4-Methylphenyl20
3 4-Chlorphenyl15
4 4-Methoxyphenyl35
5 3,4-Dichlorphenyl8
6 Naphthyl5

Tabelle 1: SAR-Daten von N-Pyrazol, N'-Aryl-Harnstoff-Derivaten als p38-Kinase-Inhibitoren. Die Daten sind repräsentativ und aus der Literatur adaptiert. Die exakten Werte können je nach Testbedingungen variieren.

Interpretation der SAR-Daten:

  • Die unsubstituierte Phenylgruppe (Verbindung 1) zeigt eine moderate Aktivität.

  • Die Einführung einer kleinen lipophilen Gruppe wie einer Methylgruppe an der 4-Position des Phenylrings (Verbindung 2) verbessert die Aktivität.

  • Elektronenziehende Substituenten wie Chlor an der 4-Position (Verbindung 3) oder an den Positionen 3 und 4 (Verbindung 5) führen zu einer signifikanten Steigerung der Potenz.

  • Eine elektronenschiebende Methoxygruppe an der 4-Position (Verbindung 4) verringert die Aktivität im Vergleich zur Methyl- oder Chlorsubstitution.

  • Die Erweiterung des aromatischen Systems, wie der Ersatz des Phenylrings durch einen Naphthylring (Verbindung 6), führt zur höchsten Aktivität in dieser Serie, was auf zusätzliche vorteilhafte Wechselwirkungen im Bindungszentrum hindeutet.

Diese Ergebnisse legen nahe, dass die elektronischen und sterischen Eigenschaften des Aryl-Harnstoff-Fragments einen entscheidenden Einfluss auf die Bindungsaffinität an die p38-Kinase haben.

Visualisierung von Arbeitsabläufen und Signalwegen

Die folgenden Diagramme, erstellt mit der DOT-Sprache von Graphviz, visualisieren den allgemeinen Arbeitsablauf der Derivatisierung und den p38-MAPK-Signalweg.

Derivatization_Workflow start 1-Methyl-3-(trifluormethyl)- 1H-pyrazol-5-amin reaction Derivatisierungsreaktion (Amidierung, Sulfonylierung, Harnstoffbildung) start->reaction reagents Reagenzien (Carbonsäure, Sulfonylchlorid, Isocyanat) reagents->reaction conditions Reaktionsbedingungen (Lösungsmittel, Base, Temperatur) conditions->reaction purification Aufreinigung (Extraktion, Chromatographie) reaction->purification derivatives Synthetisierte Derivate purification->derivatives sar_studies SAR-Studien (Biologische Testung) derivatives->sar_studies data_analysis Datenanalyse (IC50-Bestimmung) sar_studies->data_analysis lead_optimization Leitstrukturoptimierung data_analysis->lead_optimization

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studien.

p38_MAPK_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Stress_Stimuli Stress-Stimuli (UV, Osmotischer Schock) Receptor Rezeptor Stress_Stimuli->Receptor Cytokines Pro-inflammatorische Zytokine (TNF-α, IL-1β) Cytokines->Receptor MAP3K MAPKKK (z.B. TAK1, ASK1) Receptor->MAP3K aktiviert MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphoryliert p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphoryliert MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphoryliert Transcription_Factors Transkriptionsfaktoren (z.B. ATF2, CREB) p38_MAPK->Transcription_Factors phosphoryliert Inhibitor Pyrazol-Harnstoff Inhibitor Inhibitor->p38_MAPK hemmt Gene_Expression Genexpression (TNF-α, IL-6, COX-2) MK2->Gene_Expression reguliert mRNA-Stabilität Transcription_Factors->Gene_Expression induziert Transkription

Abbildung 2: Vereinfachter p38-MAPK-Signalweg und der Angriffspunkt von Inhibitoren.

Alternativer Signalweg: VEGFR-2

Als Alternative oder für orthogonale Studien können Derivate von 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-amin auch als Inhibitoren des Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) untersucht werden. VEGFR-2 ist eine Rezeptor-Tyrosinkinase, die eine entscheidende Rolle bei der Angiogenese (Bildung neuer Blutgefäße) spielt und ein wichtiges Ziel in der Krebstherapie ist.

VEGFR2_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 bindet an PLCg PLCγ VEGFR2->PLCg aktiviert PI3K PI3K VEGFR2->PI3K aktiviert Inhibitor Pyrazol-Derivat Inhibitor Inhibitor->VEGFR2 hemmt ATP-Bindung DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt aktiviert PKC PKC DAG->PKC aktiviert Raf Raf PKC->Raf aktiviert Survival Überleben Akt->Survival MEK MEK Raf->MEK phosphoryliert ERK ERK MEK->ERK phosphoryliert Proliferation Zellproliferation ERK->Proliferation Migration Zellmigration ERK->Migration

Abbildung 3: Vereinfachter VEGFR-2-Signalweg und der Angriffspunkt von Kinaseinhibitoren.

References

Application Note and Protocol: Regioselective N-alkylation of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the N-alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine, a crucial reaction for synthesizing substituted pyrazole derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in FDA-approved drugs.[1][2] The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[3][4] This protocol outlines conditions that can be adapted to control the regioselectivity of this transformation.

The choice of base and solvent system is critical in directing the alkylation to the desired nitrogen atom.[3] Generally, the regioselectivity of pyrazole N-alkylation can be influenced by the reaction conditions.[3] This protocol will provide a general method that can be optimized for specific alkylating agents.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Add 3-(trifluoromethyl)-1H-pyrazol-5-amine and solvent to a flask B Add base (e.g., K2CO3 or NaH) A->B C Stir the mixture B->C D Add alkylating agent (e.g., alkyl halide) dropwise C->D Inert atmosphere (e.g., N2 or Ar) E Heat the reaction to the desired temperature (e.g., reflux) D->E F Monitor reaction progress by TLC E->F G Cool the reaction mixture F->G Upon completion H Filter off solids (if any) G->H I Remove solvent in vacuo H->I J Purify the crude product by column chromatography I->J K Final Product(s) J->K Characterize the product(s) (NMR, MS)

Figure 1. A generalized workflow for the N-alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of trifluoromethylated pyrazoles.[4] Researchers should optimize the conditions for their specific substrate and alkylating agent.

Materials:

  • 3-(Trifluoromethyl)-1H-pyrazol-5-amine

  • Alkylating agent (e.g., ethyl iodoacetate, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF))

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq).

    • Add the anhydrous solvent of choice (e.g., MeCN or DMF).

    • Add the base. For a milder condition, use K₂CO₃ (2.0-3.0 eq). For a stronger base, carefully add NaH (60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise at 0 °C.

    • Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at room temperature or heat to a specified temperature (e.g., reflux). The optimal temperature will depend on the reactivity of the alkylating agent and the solvent used.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.

    • If NaH was used, carefully quench the excess NaH by the slow addition of water or isopropanol at 0 °C.

    • Concentrate the filtrate or the quenched reaction mixture under reduced pressure to remove the solvent.

    • Dilute the residue with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

    • Characterize the structure and determine the regioselectivity of the purified products using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Quantitative Data Summary

The regioselectivity of the N-alkylation of substituted pyrazoles is highly dependent on the reaction conditions. The following table summarizes representative data for the N-alkylation of a related trifluoromethylpyrazole, which can serve as a starting point for optimizing the reaction of 3-(trifluoromethyl)-1H-pyrazol-5-amine.

Starting PyrazoleAlkylating AgentBaseSolventTemperatureN1:N2 RatioTotal Yield (%)Reference
Functionalized CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxVariesGood to High[4]
Functionalized CF₃-pyrazoleEthyl iodoacetateNaHDME-MeCNRefluxVariesGood to High[3]
3-Substituted Pyrazolesα-bromoacetatesMgBr₂ (catalyst)THF25 °C76:24 to 99:1 (N2 selective)44-90[5]

Note: The N1 isomer is generally formed when the substituent at the 3-position is electron-withdrawing, while the N2 isomer may be favored under certain catalytic conditions.[5] For 3-(trifluoromethyl)-1H-pyrazol-5-amine, the trifluoromethyl group is strongly electron-withdrawing, which would favor alkylation at the N1 position. However, the amino group at the 5-position is electron-donating, which may influence the regiochemical outcome. Experimental verification is essential.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.

  • Alkylating agents can be toxic and mutagenic. Avoid inhalation and skin contact.

  • Work in a well-ventilated fume hood.

References

Application Notes and Protocols: The Use of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a critical building block in the synthesis of a wide range of modern agrochemicals. Its unique structural features, including the trifluoromethyl group which enhances metabolic stability and binding affinity, make it a valuable synthon for developing potent fungicides, insecticides, and herbicides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this pyrazole derivative in agrochemical discovery and development.

Applications in Agrochemical Synthesis

Derivatives of this compound are key components in several classes of commercial agrochemicals. The pyrazole scaffold is considered a "privileged structure" in agrochemical research due to its ability to interact with various biological targets in pests and weeds.[1]

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant application of this compound is in the synthesis of pyrazole-carboxamide fungicides, a major class of Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to fungal cell death.[1] Prominent examples of commercial SDHI fungicides derived from pyrazole precursors include Bixafen, Fluxapyroxad, and Sedaxane.[1]

Insecticides

Pyrazole derivatives are also integral to the development of potent insecticides. Analogues of insecticides like Chlorantraniliprole, which act on insect ryanodine receptors, can be synthesized using pyrazole building blocks. Additionally, Fipronil-based insecticides, which target the GABA-gated chloride channel, highlight the versatility of the pyrazole scaffold in insecticide design.

Herbicides

In the realm of weed control, pyrazole derivatives are used to create herbicides that target essential plant enzymes. For instance, pyrazole-based compounds have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone and tocopherol biosynthesis.

Data Presentation

The following tables summarize quantitative data for representative agrochemicals synthesized from pyrazole precursors.

Table 1: Fungicide Synthesis Data

Compound NameStarting MaterialKey Reaction StepYield (%)Spectroscopic Data (¹H NMR, δ ppm)Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidAmide couplingModerate to ExcellentNot provided[1]
5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideAmide couplingGoodNot provided[2]

Table 2: Insecticide Synthesis Data

Compound NameStarting MaterialKey Reaction StepYield (%)Spectroscopic Data (¹H NMR, δ ppm)Reference
Pyrazole Schiff bases (3a-g)Substituted pyrazole and phenylfuran-2-carbaldehydeCondensation79-95Not provided[3]
Amino acid-pyrazole conjugates (6a-k)Fipronil derivativeAmide coupling59-94Not provided[3]
2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-methylthiazole-4-carboxamide (7b)3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamideCyclization and Amidation958.53 (d, J = 4.7 Hz, 1H), 8.03 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.49 (dd, J = 8.0, 4.7 Hz, 1H), 6.94 (s, 1H), 6.63 (s, 1H), 2.84 (d, J = 5.0 Hz, 3H)[4]

Table 3: Herbicide Synthesis Data

Compound NameStarting MaterialKey Reaction StepYield (%)Spectroscopic Data (¹H NMR, δ ppm)Reference
Pyrazole isothiocyanates (3-1)Substituted 3-aminopyrazoleReaction with thiophosgene79.7Benzene ring protons: δ = 7.0 to 7.6[5]
Pyrazole benzophenone derivatives (5b)1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetalN-acylation90Not provided[6]
3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-methylpyridine (7e)3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-methylpyridineOxidation80.78.53 (s, 1H), 7.97 (s, 1H), 7.95 − 7.85 (m, 4H), 7.26 (t, J = 71.8 Hz, 1H), 4.56 (s, 2H), 3.80 (s, 3H), 2.39 (s, 3H)[7]

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This protocol describes the synthesis of a key intermediate for many pyrazole-based agrochemicals.

Materials:

  • Sodium cyanoacetate

  • N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate

  • Ethanol

  • Trifluoroacetyl chloride

  • Triethylamine (TEA)

  • Methanol

  • Water

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, dissolve sodium cyanoacetate in ethanol. Add N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate (2.5 molar equivalents) and stir the mixture at 40-45°C for 5 hours. The yield of 3-(dimethylamino)acrylonitrile is expected to be approximately 93.7%.[8]

  • Acylation: To the resulting 3-(dimethylamino)acrylonitrile, add triethylamine (TEA) as an acid scavenger. Cool the mixture and add trifluoroacetyl chloride (1.5 molar equivalents) dropwise. The expected yield of the acylated intermediate is 78.6%.[8]

  • Cyclization: Carry out the cyclization reaction in a mixed solvent of methanol and water to yield the pyrazole ring. The expected yield is 74.3%.[8]

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard procedures.

Protocol 2: Synthesis of a Pyrazole-Amide Fungicide (General Procedure)

This protocol outlines the general steps for the amide coupling reaction to form a pyrazole-carboxamide fungicide.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Substituted aniline

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., DCM with a catalytic amount of DMF). Add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline and a base (e.g., triethylamine, 1.2-2.0 equivalents) in an anhydrous solvent (e.g., THF). Cool the solution to 0°C and add a solution of the crude acid chloride in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Upon completion of the reaction, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole-amide fungicide.[2]

Mandatory Visualizations

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_products Final Agrochemical Products start_material This compound intermediate_acid 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid start_material->intermediate_acid Diazotization & Oxidation/Other functional group transformations fungicide Pyrazole-Carboxamide Fungicide (SDHI) intermediate_acid->fungicide Amide Coupling insecticide Pyrazole-based Insecticide intermediate_acid->insecticide Further Derivatization herbicide Pyrazole-based Herbicide intermediate_acid->herbicide Further Derivatization

Caption: A simplified workflow for the synthesis of various agrochemicals from this compound.

SDHI_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ATP ATP Production Blocked Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate product Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->Proton_Gradient O2 O2 Complex_IV->O2 e- Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP_Synthase->ATP produces Proton_Gradient->ATP_Synthase drives SDHI_Fungicide Pyrazole-Carboxamide Fungicide (SDHI) SDHI_Fungicide->Complex_II Inhibits Succinate Succinate Succinate->Complex_II substrate

Caption: Mechanism of action of pyrazole-carboxamide SDHI fungicides, inhibiting Complex II of the mitochondrial electron transport chain.[9][10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time if starting materials are still present.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for efficient conversion.

    • Solution: While the documented protocol suggests 85°C, careful optimization of the temperature may be necessary. Increasing the temperature incrementally (e.g., to 90°C or 100°C) could improve the reaction rate and yield. However, be cautious as higher temperatures can also lead to side product formation.

  • Inefficient Purification: Significant product loss may occur during extraction and column chromatography.

    • Solution: Ensure complete extraction by performing multiple extractions with ethyl acetate. During column chromatography, use the recommended eluent system (e.g., 20% EtOAc-hexanes) and carefully collect all fractions containing the desired product, as monitored by TLC.

  • Formation of Regioisomer: A common issue in pyrazole synthesis is the formation of the undesired regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[1][2]

    • Solution: The regioselectivity of the reaction between a substituted hydrazine and a 1,3-dicarbonyl compound can be influenced by the solvent and pH.[3][4] While the provided protocol uses ethanol and triethylamine, exploring other solvent systems or adjusting the basicity might favor the formation of the desired isomer. Acidic conditions, for instance, have been shown to influence regioselectivity in similar syntheses.[5]

Presence of Impurities

Problem: The purified product contains significant impurities, as observed by NMR or LC-MS.

Possible Causes & Solutions:

  • Side Reactions: Besides the formation of the regioisomer, other side reactions can occur, leading to impurities.

    • Solution: Ensure the purity of starting materials. Old or improperly stored reagents can introduce impurities. Maintaining an inert atmosphere (e.g., using nitrogen or argon) can prevent side reactions with atmospheric components.

  • Incomplete Work-up: Residual starting materials or byproducts may remain after the work-up procedure.

    • Solution: Thoroughly wash the organic extracts with saturated aqueous NaHCO3 solution, water, and brine to remove unreacted reagents and water-soluble byproducts.[1] Ensure the organic layer is completely dried before concentration.

  • Co-elution during Chromatography: Impurities may have similar polarity to the product, leading to co-elution.

    • Solution: Optimize the column chromatography conditions. A shallower gradient or a different solvent system might be necessary to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common method involves the reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulfate in the presence of a base like triethylamine. The reaction is typically carried out in ethanol at elevated temperatures.[1]

Q2: What is the expected yield for this synthesis?

A2: Published procedures report a yield of around 38% after purification by column chromatography.[1] However, yields can vary depending on the specific reaction conditions and purification efficiency.

Q3: How can I control the formation of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine regioisomer?

A3: Controlling regioselectivity is a key challenge. The choice of solvent and the nature of the substituents on both the hydrazine and the dicarbonyl compound play a crucial role.[3] For trifluoromethyl-substituted pyrazoles, polar protic solvents like hexafluoroisopropanol have been shown to favor the formation of the 3-trifluoromethyl isomer, while polar aprotic solvents like DMSO may favor the 5-trifluoromethyl isomer.[3] Adjusting the reaction pH can also influence the outcome.

Q4: What are the key reaction parameters to optimize for improving the yield?

A4: Key parameters for optimization include:

  • Temperature: While 85°C is reported, careful adjustment may improve yield.[1]

  • Reaction Time: Monitoring the reaction to completion is crucial.

  • Base: The choice and amount of base can affect the reaction rate and side product formation.

  • Solvent: The polarity and protic nature of the solvent can influence both the reaction rate and regioselectivity.[3][4]

Q5: What are suitable analytical techniques to monitor the reaction and characterize the product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product. The reported ¹H NMR data for this compound in CDCl₃ shows signals at δ = 5.93 (s, 1H), 3.79 (s, 3H), and 3.68 (br. s., 2H).[1]

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol

ParameterValueReference
Starting Material 1(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1]
Starting Material 2Methyl hydrazine sulphate[1]
BaseTriethylamine (Et₃N)[1]
SolventEthanol (EtOH)[1]
Temperature85 °C[1]
Reaction Time12 hours[1]
PurificationColumn chromatography (20% EtOAc-hexanes)[1]
Yield38%[1]

Experimental Protocols

Synthesis of this compound [1]

  • To a solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL), add methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.

  • Heat the resulting reaction mixture at 85 °C for 12 hours.

  • Cool the mixture to ambient temperature and concentrate it in vacuo.

  • Dilute the residue with a saturated aqueous NaHCO₃ solution (250 mL) and extract with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash with water (250 mL) and brine (250 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using 20% EtOAc-hexanes as the eluent to yield this compound as a pale brown liquid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in EtOH add_reagents Add Methyl Hydrazine Sulphate and Triethylamine start->add_reagents heat Heat at 85°C for 12h add_reagents->heat cool Cool to Room Temp heat->cool concentrate1 Concentrate in vacuo cool->concentrate1 dilute Dilute with sat. aq. NaHCO3 concentrate1->dilute extract Extract with EtOAc dilute->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 chromatography Column Chromatography (20% EtOAc-hexanes) concentrate2->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes optimize_temp Optimize Temperature incomplete->optimize_temp Yes check_purity Analyze Crude Product Purity (NMR/LC-MS) incomplete->check_purity No isomer_present Regioisomer Present? check_purity->isomer_present modify_conditions Modify Solvent/pH isomer_present->modify_conditions Yes check_purification Review Purification Protocol isomer_present->check_purification No optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and why does it form?

A1: The most prevalent side product is the regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Its formation is a common challenge in pyrazole synthesis when using an unsymmetrical dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, and a substituted hydrazine like methylhydrazine. The reaction proceeds through a condensation reaction, and the initial nucleophilic attack by one of the nitrogen atoms of methylhydrazine can occur at either of the two carbonyl carbons of the dicarbonyl compound, leading to two different intermediates that then cyclize to form the two regioisomers.

Q2: How can I control the regioselectivity to favor the formation of the desired this compound?

A2: Controlling regioselectivity is a key challenge. The choice of solvent has been shown to have a significant impact. While traditional syntheses often use ethanol, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the formation of the desired 3-trifluoromethyl isomer. The use of acid catalysts can also influence the isomer ratio.[1]

Q3: Besides the isomeric impurity, what other side products or issues should I be aware of?

A3: Other potential issues include:

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the reaction conditions are not optimal. This can be identified by monitoring the reaction progress using techniques like TLC or LC-MS.

  • Formation of Colored Impurities: The reaction mixture may develop a yellow or red color, which can be due to the decomposition of the methylhydrazine starting material or the oxidation of intermediates.

  • Low Conversion Rates: This can result from impure starting materials, suboptimal reaction temperatures, or insufficient reaction times.

Q4: How can I purify the desired this compound from its regioisomer?

A4: Purification of the regioisomers can be challenging due to their similar physical properties. Column chromatography on silica gel is a common method for separation.[2] The choice of eluent system is critical and may require careful optimization. In some cases, fractional distillation under reduced pressure might also be a viable separation technique, depending on the boiling points of the isomers.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High percentage of the undesired 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine isomer Reaction in a non-polar or protic solvent like ethanol.Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to improve regioselectivity.
Absence of an acid catalyst or use of an inappropriate one.Introduce a suitable acid catalyst. The type and amount of acid can influence the isomer ratio and should be optimized.[1]
Low overall yield and incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction temperature or prolong the reaction time.
Impure starting materials (dicarbonyl compound or methylhydrazine).Ensure the purity of starting materials. Methylhydrazine can degrade over time and should be handled appropriately.
Reaction stalled at the hydrazone intermediate.Ensure adequate heating and appropriate catalytic conditions to facilitate the cyclization step.
Formation of dark-colored impurities Decomposition of methylhydrazine.Use fresh methylhydrazine. Consider adding it slowly to the reaction mixture to control any exothermic processes.
Oxidation of reaction intermediates.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in separating the regioisomers by column chromatography Inappropriate solvent system for elution.Systematically screen different solvent systems with varying polarities. A shallow gradient elution might be necessary for better separation.
Overloading of the chromatography column.Reduce the amount of crude product loaded onto the column to improve resolution.

Data Presentation

Table 1: Influence of Reaction Solvent on the Regioisomeric Ratio in a Similar Pyrazole Synthesis

Dicarbonyl CompoundHydrazineSolventIsomer Ratio (3-CF₃ : 5-CF₃)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol36 : 64
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85 : 15
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97 : 3

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on the synthesis of related trifluoromethyl pyrazoles. Optimization for specific laboratory conditions may be required.

Materials:

  • (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq)

  • Methylhydrazine sulfate (1.2 eq)

  • Triethylamine (1.5 eq)

  • Ethanol (or a fluorinated alcohol for improved regioselectivity)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol at ambient temperature, add methylhydrazine sulfate and triethylamine.

  • Heat the reaction mixture at reflux (e.g., 85 °C) for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (2x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to isolate the desired this compound.[2]

Visualizations

Synthesis_Pathway start_A Ethyl 4,4,4-trifluoroacetoacetate intermediate_A Intermediate A (Attack at C adjacent to CF3) start_A->intermediate_A Reaction intermediate_B Intermediate B (Attack at other carbonyl) start_A->intermediate_B Reaction start_B Methylhydrazine start_B->intermediate_A start_B->intermediate_B product_desired 1-methyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine (Desired Product) intermediate_A->product_desired Cyclization product_side 1-methyl-5-(trifluoromethyl)- 1H-pyrazol-3-amine (Isomeric Side Product) intermediate_B->product_side Cyclization

Caption: Reaction pathway showing the formation of the desired product and the isomeric side product.

Troubleshooting_Workflow start Low Yield or High Impurity Level check_regio Check Regioisomer Ratio (NMR, LC-MS) start->check_regio high_isomer High Isomeric Impurity check_regio->high_isomer Isomer ratio unfavorable low_conversion Low Conversion check_regio->low_conversion Starting material remains colored_product Colored Product check_regio->colored_product Product is discolored change_solvent Change to Fluorinated Solvent (TFE, HFIP) high_isomer->change_solvent optimize_catalyst Optimize Acid Catalyst high_isomer->optimize_catalyst increase_time_temp Increase Reaction Time/Temp low_conversion->increase_time_temp check_reagents Check Reagent Purity low_conversion->check_reagents colored_product->check_reagents inert_atmosphere Use Inert Atmosphere colored_product->inert_atmosphere purification Optimize Purification (Chromatography) change_solvent->purification optimize_catalyst->purification increase_time_temp->purification check_reagents->purification inert_atmosphere->purification

References

Regioselectivity issues in pyrazole synthesis with trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethylated Pyrazole Synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in the synthesis of pyrazoles containing trifluoromethyl groups.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?

When synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds (like 1-aryl-4,4,4-trifluoro-1,3-butanediones) and substituted hydrazines, a mixture of regioisomers is a common outcome.[1] This occurs because the reaction involves a condensation cyclization where two possible pathways exist. The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to the formation of two different pyrazole products (e.g., a 3-CF₃ and a 5-CF₃ pyrazole).

Q2: How does the trifluoromethyl (CF₃) group influence the reaction's regioselectivity?

The strongly electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This electronic effect is a primary determinant of the reaction's regioselectivity. However, the final product ratio is also influenced by steric factors, the nature of the hydrazine substituent, and the reaction conditions.

Q3: How can I confirm the regiochemistry of my synthesized pyrazole isomers?

Unambiguous structure determination is critical. The most common methods are:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are powerful tools.[2][3] Specific signals and coupling constants, particularly the coupling between the fluorine atoms and nearby carbons (2JC-F), can help differentiate isomers.[4] Nuclear Overhauser Effect (NOESY) experiments can also be used to establish through-space proximity between specific protons and confirm the structure.[5]

  • X-ray Crystallography: This is the definitive method for determining the exact three-dimensional structure of a crystalline product, leaving no ambiguity about the positions of the substituents on the pyrazole ring.[2][6][7]

Q4: Can the substituent on the hydrazine be used to control the regioselectivity?

Yes, the nature of the substituent on the hydrazine plays a crucial role. For example, in the reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones, using phenylhydrazine selectively yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoles.[1][8] In contrast, using methylhydrazine under similar conditions selectively produces 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazoles.[1][8] This control is attributed to the differing nucleophilicity of the nitrogen atoms in the substituted hydrazine.

Troubleshooting Guide

Problem: My reaction yields a poor ratio of the desired regioisomer.

Controlling the regioselectivity is a key challenge but can be addressed by modifying the reaction conditions. The following guide provides strategies to improve the isomeric ratio.

Solution 1: Modify the Reaction Solvent

The choice of solvent can dramatically influence the regiochemical outcome. Standard solvents like ethanol often lead to poor selectivity.[5]

  • Recommendation: Use fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These solvents have been shown to significantly increase the regioselectivity in favor of the 3-trifluoromethyl derivative.[5] HFIP, in particular, often provides the highest selectivity.[5]

Quantitative Data: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the reaction of various 1,3-diketones with methylhydrazine.

EntryR¹ GroupR² GroupSolventRatio (2a:3a)*Total Yield (%)
1CF₃FurylEtOH25:7595
2CF₃FurylTFE85:1598
3CF₃FurylHFIP97:399
4CF₃PhenylEtOH30:7096
5CF₃PhenylHFIP98:299
6CF₃ThienylEtOH28:7294
7CF₃ThienylHFIP98:298

*Data adapted from J. Org. Chem. 2007, 72, 21, 8036–8041.[5] Isomer 2a corresponds to the 3-CF₃ pyrazole, and 3a corresponds to the 5-CF₃ pyrazole.

Solution 2: Alter the Starting Material

If solvent modification is insufficient, consider using a different electrophilic precursor.

  • Recommendation: Instead of traditional trifluoromethyl-β-diketones, use 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. These substrates have been shown to react with high regioselectivity with both phenylhydrazine and methylhydrazine to yield single regioisomers.[1][8]

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethyl-Substituted Pyrazoles using HFIP for High Regioselectivity

This protocol is adapted from the highly regioselective method described in the literature.[5]

Materials:

  • 4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione in HFIP in a round-bottom flask.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent (HFIP) under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to isolate the desired 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole isomer.

  • Characterize the final product using NMR spectroscopy (1H, 13C, 19F) to confirm its structure and purity.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To differentiate between the 3-CF₃ and 5-CF₃ regioisomers.

Procedure:

  • Prepare separate NMR samples of the crude reaction mixture and the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1H, 13C, and 19F NMR spectra.

  • 19F NMR: The chemical shift of the CF₃ group will differ between the two isomers. Integrating the signals in the crude mixture provides the regioisomeric ratio.

  • 13C NMR: Look for the C-F coupling. The carbon atom directly attached to the CF₃ group (C3 or C5) will appear as a quartet with a large coupling constant (1JC-F). The adjacent carbon atom in the ring will show a smaller quartet (2JC-F). The values of these coupling constants are often diagnostic for each isomer.[4]

  • NOESY (2D NMR): For N-substituted pyrazoles, a NOESY experiment can show a correlation between the N-substituent's protons and the H5 proton of the pyrazole ring, confirming the 3-CF₃ isomer, or the H3 proton, confirming the 5-CF₃ isomer.

Visualized Workflows and Mechanisms

General Reaction Mechanism

The diagram below illustrates the competing pathways in the condensation of a trifluoromethyl-β-diketone with a substituted hydrazine, leading to two possible regioisomers.

G cluster_start Starting Materials cluster_attack Initial Nucleophilic Attack cluster_intermediate Cyclization & Dehydration cluster_product Regioisomeric Products Start1 R²-NH-NH₂ (Substituted Hydrazine) AttackA Path A: Attack at CF₃-adjacent Carbonyl Start1->AttackA AttackB Path B: Attack at R¹-adjacent Carbonyl Start1->AttackB Start2 R¹-CO-CH₂-CO-CF₃ (Trifluoromethyl β-Diketone) Start2->AttackA Start2->AttackB InterA Intermediate A AttackA->InterA InterB Intermediate B AttackB->InterB ProductA Product A 5-R¹-3-CF₃ Pyrazole InterA->ProductA ProductB Product B 3-R¹-5-CF₃ Pyrazole InterB->ProductB

Caption: Competing reaction pathways in trifluoromethylated pyrazole synthesis.

Troubleshooting Workflow for Poor Regioselectivity

This flowchart provides a logical sequence of steps for a researcher to follow when encountering regioselectivity issues.

G start Problem: Mixture of Regioisomers Obtained q1 What solvent was used? start->q1 ans1_eth Standard Solvent (e.g., Ethanol) q1->ans1_eth ans1_fluo Fluorinated Alcohol (TFE/HFIP) q1->ans1_fluo sol1 Action: Change solvent to HFIP or TFE ans1_eth->sol1 q2 Is selectivity still insufficient? ans1_fluo->q2 sol1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Action: Modify hydrazine substituent or change precursor to a β-fluoroenone ans2_yes->sol2 end Success: Desired Regioisomer is Major Product ans2_no->end verify Verify structure with NMR and/or X-ray Crystallography sol2->verify verify->end

Caption: Decision-making workflow for troubleshooting regioselectivity.

Factors Influencing Regioselectivity

This diagram outlines the key experimental and molecular factors that a researcher can manipulate to control the reaction outcome.

G center Regioselectivity Control sub_hydrazine Hydrazine Substituent (R-NHNH₂) center->sub_hydrazine sub_diketone Diketone Substituent (R-CO-) center->sub_diketone solvent Solvent Choice (Polarity, H-Bonding) center->solvent conditions Reaction Conditions (Temp., Catalyst, Base) center->conditions effect_electronic Electronic Effects (Inductive, Resonance) sub_hydrazine->effect_electronic effect_steric Steric Hindrance sub_hydrazine->effect_steric sub_diketone->effect_electronic sub_diketone->effect_steric effect_solvation Solvation of Intermediates solvent->effect_solvation conditions->effect_electronic conditions->effect_solvation

Caption: Key factors governing the regioselectivity of the synthesis.

References

Technical Support Center: Purification of Fluorinated Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated pyrazole amines.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated pyrazole amines.

Problem: Difficulty in separating regioisomers of my fluorinated pyrazole amine.

Answer: The formation of regioisomeric mixtures is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[1][2] Here are several strategies to address this issue:

  • Chromatographic Separation: Silica gel column chromatography is a frequently used method to separate pyrazole regioisomers.[3] The choice of eluent is critical. A gradient elution with a solvent system like ethyl acetate/hexane is often effective.[4]

  • Recrystallization: Fractional recrystallization can be employed if the regioisomers exhibit different solubilities in a particular solvent system.[5] This may require screening various solvents to find the optimal conditions.

  • Optimize Reaction Conditions to Favor One Isomer: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents during the pyrazole synthesis can significantly improve regioselectivity, simplifying the subsequent purification process.[1][2]

Problem: My fluorinated pyrazole amine is "oiling out" during recrystallization instead of forming crystals.

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, consider the following:

  • Adjust Solvent Volume: Increase the amount of the "good" solvent to lower the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Cooling: Ensure the solution cools down slowly. Using an insulated container or a dewar can promote gradual cooling.

  • Solvent System Modification: Experiment with different solvent or mixed-solvent systems. A solvent with a lower boiling point might be beneficial.

  • Seeding: Introduce a seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

Problem: The yield of my purified fluorinated pyrazole amine is low after chromatography or recrystallization.

Answer: Low recovery can be due to several factors. Here are some tips to improve your yield:

  • For Recrystallization:

    • Use the minimum amount of hot solvent necessary to dissolve your compound. Excess solvent will lead to higher losses in the mother liquor.[6]

    • Ensure the solution is thoroughly cooled to maximize precipitation.

    • Wash the collected crystals with a minimal amount of cold solvent.

  • For Column Chromatography:

    • Carefully select the stationary and mobile phases to achieve good separation without excessive band broadening.

    • Avoid overloading the column.

    • Ensure complete elution of the product from the column.

Frequently Asked Questions (FAQs)

Q1: What are common impurities in the synthesis of fluorinated pyrazole amines?

A1: Common impurities include unreacted starting materials, regioisomers of the desired product, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What are the recommended solvents for recrystallizing fluorinated pyrazole amines?

A2: The choice of solvent depends on the polarity of your specific compound. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[4][5] For amines that are not soluble in common organic solvents, using organic acids like acetic acid or trifluoroacetic acid, sometimes in mixtures with other solvents, can be effective.[7]

Q3: How can I confirm the regiochemistry of my purified fluorinated pyrazole amine?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, is a powerful tool for structure elucidation and confirming the regiochemistry.[4][8] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly useful in assigning the correct regioisomer.[3]

Q4: Are there any stability concerns when purifying fluorinated pyrazole amines?

A4: While many fluorinated pyrazoles are stable, some amino-substituted compounds can be susceptible to oxidation, especially if stored improperly for extended periods.[7] It is advisable to store purified compounds under an inert atmosphere and protected from light.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Formation of a Fluorinated Pyrazole

EntrySolventRatio of Regioisomers (Desired:Undesired)
1Ethanol1:1.3
22,2,2-Trifluoroethanol (TFE)4:1
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>20:1

Data adapted from a study on the synthesis of fluorinated Tebufenpyrad analogs, demonstrating the significant improvement in regioselectivity with fluorinated solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: The crude fluorinated pyrazole amine is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Loading: The adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified fluorinated pyrazole amine.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: The crude fluorinated pyrazole amine is dissolved in a minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture purification_choice Purification Method Selection start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture / Isomers recrystallization Recrystallization purification_choice->recrystallization Crude Solid analysis Purity & Structural Analysis (NMR, LC-MS) column_chromatography->analysis recrystallization->analysis pure_product Pure Fluorinated Pyrazole Amine analysis->pure_product troubleshooting_logic start Purification Issue Identified isomer_separation Regioisomer Separation Difficulty start->isomer_separation oiling_out Product 'Oiling Out' start->oiling_out low_yield Low Purification Yield start->low_yield solution_chromatography Optimize Chromatography (Solvent, Gradient) isomer_separation->solution_chromatography solution_recrystallization Fractional Recrystallization isomer_separation->solution_recrystallization solution_synthesis Modify Synthesis (e.g., Fluorinated Solvents) isomer_separation->solution_synthesis solution_oiling Adjust Solvent Volume / Cooling Rate / Solvent System oiling_out->solution_oiling solution_yield Optimize Solvent Volume / Cooling / Column Loading low_yield->solution_yield

References

Technical Support Center: Optimizing the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis and what is its general mechanism?

The Knorr pyrazole synthesis is a fundamental organic reaction used to synthesize pyrazole derivatives from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][4]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O) Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity OptimizeConditions 2. Optimize Reaction Conditions CheckPurity->OptimizeConditions If purity is confirmed Solution1 Use fresh/purified reagents CheckPurity->Solution1 CheckSideReactions 3. Investigate Side Reactions OptimizeConditions->CheckSideReactions If yield is still low Solution2 Adjust temperature, catalyst, or solvent OptimizeConditions->Solution2 Purification 4. Review Purification Technique CheckSideReactions->Purification If side products are present Solution3 Modify conditions to minimize byproducts CheckSideReactions->Solution3 Solution4 Optimize extraction and crystallization/chromatography Purification->Solution4 Regioselectivity_Control Start Regioisomer Mixture Observed AnalyzeSubstrates 1. Analyze Steric & Electronic Effects of Substituents Start->AnalyzeSubstrates ModifySolvent 2. Modify Reaction Solvent AnalyzeSubstrates->ModifySolvent If no significant bias Solution1 Predict major isomer based on steric hindrance and electronics AnalyzeSubstrates->Solution1 AdjustpH 3. Adjust Reaction pH ModifySolvent->AdjustpH If solvent change is ineffective Solution2 Use fluorinated alcohols (TFE, HFIP) to enhance selectivity ModifySolvent->Solution2 ChangeReactantRatio 4. Vary Reactant Stoichiometry AdjustpH->ChangeReactantRatio If pH adjustment is insufficient Solution3 Acidic or basic conditions can alter the nucleophilicity and attack site AdjustpH->Solution3 Solution4 Varying the ratio of dicarbonyl to hydrazine may influence the outcome ChangeReactantRatio->Solution4

References

Technical Support Center: Purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurity is the regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. This arises from the reaction of the diketone precursor with methylhydrazine, which can attack at two different positions. Other potential impurities include unreacted starting materials and byproducts from side reactions, which can often be colored.

Q2: How can I minimize the formation of the regioisomeric impurity during synthesis?

Controlling the regioselectivity of the initial pyrazole ring formation is key. For the synthesis of the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, reaction conditions can be optimized. For instance, conducting the reaction in an aqueous medium without the addition of other solvents and careful control of temperature can significantly favor the formation of the desired isomer.[1][2]

Q3: What are the recommended methods for purifying crude this compound?

The primary methods for purification are:

  • Recrystallization: Effective for removing small amounts of impurities, especially if the desired product is a solid.

  • Column Chromatography: A highly effective method for separating the desired product from its regioisomer and other impurities.[3][4]

  • Acid-Base Extraction: This technique can be used to separate the basic pyrazole product from non-basic impurities.[5]

Troubleshooting Guide

Issue 1: My purified product still shows the presence of the regioisomer.

  • Symptom: 1H NMR or GC-MS analysis of the purified product indicates the presence of two closely related compounds.

  • Possible Cause: Incomplete separation of the regioisomers by the initial purification method.

  • Solution:

    • Optimize Column Chromatography: If using column chromatography, try a shallower solvent gradient or a different solvent system to improve resolution. A common eluent system for pyrazole derivatives is a mixture of ethyl acetate and hexanes.[3][4][6]

    • Fractional Recrystallization: If the regioisomers have different solubilities, multiple recrystallization steps may be employed to enrich the desired isomer.

    • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be used.

Issue 2: The final product is an oil and will not crystallize.

  • Symptom: The product remains a viscous oil even after removal of all solvents under high vacuum.

  • Possible Cause: Residual solvent or the presence of impurities is depressing the melting point. The pure compound itself may also be a low-melting solid or an oil at room temperature.

  • Solution:

    • High-Vacuum Drying: Ensure all volatile solvents are removed by drying under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Column Chromatography: This is the most effective method for purifying oily compounds.[3][4][6]

    • Salt Formation: Convert the amine to a salt (e.g., hydrochloride salt) by treating it with an acid like HCl. Salts are often crystalline and can be purified by recrystallization. The free amine can then be regenerated by neutralization.[7]

Issue 3: The product is colored, even after initial purification.

  • Symptom: The isolated product has a yellow or brown hue.

  • Possible Cause: Formation of colored byproducts during the synthesis.

  • Solution:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can remove colored impurities. The charcoal is then removed by filtration.[5]

    • Acid-Base Extraction: This can separate the basic product from colored, non-basic impurities.[5]

    • Recrystallization: Colored impurities often remain in the mother liquor during recrystallization.[5]

Data Presentation

The following table summarizes the effectiveness of different purification methods on the purity of the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which provides a strong indication of the expected outcomes for the purification of the corresponding amine.

Purification MethodInitial Purity (Regioisomer Ratio)Final Purity (% w/w)Reference
Crystallization (with H2SO4 catalyst in synthesis)99.2 : 0.898.5%[1][2]
Crystallization (with trifluoroacetic acid catalyst in synthesis)97.2 : 2.899.6%[2]
Crystallization (Repetition of EP 1 767 528 A1 method)96 : 4Not specified[1][2]
Crystallization (Aqueous methyl hydrazine)98.1 : 1.999.7%[1][2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70) to find a solvent system that provides good separation between the desired product and impurities (a target Rf of ~0.3 for the product is often ideal).

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system, starting with a lower polarity if a gradient elution is planned.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol describes the separation of the basic this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Neutralization: Combine the aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The free amine should precipitate out if it is a solid, or it can be extracted.

  • Back-Extraction: Add a fresh portion of organic solvent to the basified aqueous solution and shake to extract the purified free amine back into the organic layer.

  • Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product (Mixture of Regioisomers and Impurities) purification Purification Method crude->purification recz Recrystallization purification->recz If solid & minor impurities chrom Column Chromatography purification->chrom For regioisomer separation ext Acid-Base Extraction purification->ext For neutral impurities pure Pure 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-amine recz->pure impurities Impurities (Regioisomer, etc.) recz->impurities chrom->pure chrom->impurities ext->pure ext->impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Analysis of Purified Product issue Issue Identified? start->issue regioisomer Regioisomer Present? issue->regioisomer Yes end Pure Product issue->end No oily Product is an Oil? regioisomer->oily No optimize_chrom Optimize Column Chromatography regioisomer->optimize_chrom Yes colored Product is Colored? oily->colored No salt_formation Form Salt and Recrystallize oily->salt_formation Yes charcoal Charcoal Treatment or Acid-Base Extraction colored->charcoal Yes colored->end No optimize_chrom->end salt_formation->end charcoal->end

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in the NMR spectra of synthesized pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals for the protons at the C3 and C5 positions of my 3(5)-substituted pyrazole broad or averaged?

This is a common observation and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms.[1] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1]

Troubleshooting:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[1]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. In contrast, protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[1]

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form in the solid phase, which can then be compared to the solution-state data.[1]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.[1]

  • Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[1]

Troubleshooting:

  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.[1]

  • Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange.[1]

  • ¹⁵N NMR: If you have an ¹⁵N-labeled compound, you can directly observe the nitrogen signals and their coupling to protons, which can provide valuable information about the tautomeric state.[1]

Q3: My NMR spectrum shows two sets of peaks for the pyrazole core, suggesting the presence of two compounds. What could be the issue?

This often indicates the formation of regioisomers, a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis.[2] These isomers can be challenging to separate.[2]

Troubleshooting:

  • Chromatography: Carefully analyze your product by thin-layer chromatography (TLC) using different solvent systems to try and resolve the two spots. Column chromatography may then be used for separation.

  • 2D NMR: Techniques like HMBC can help in the structural elucidation of both isomers present in the mixture.

  • Reaction Conditions: Re-evaluate your reaction conditions. Temperature, catalyst, and the order of addition of reagents can sometimes influence the regioselectivity of the reaction.

Q4: I see signals in my NMR that do not correspond to my desired pyrazole product. What are the likely impurities or byproducts?

Several byproducts can form during pyrazole synthesis:

  • Pyrazoline Intermediates: Incomplete aromatization can lead to pyrazoline byproducts.[2]

  • Michael Addition Products: The reaction of hydrazones with electron-deficient olefins may lead to the formation of Michael addition products in competition with the desired cycloaddition.[3]

  • Unreacted Starting Materials: Check the chemical shifts against your starting 1,3-dicarbonyl compound and hydrazine derivative.

  • Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane) are very common.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-3 / C-37.5 - 8.0135 - 155Highly dependent on substituents and tautomeric form.
H-4 / C-46.2 - 6.6100 - 110Typically a triplet in unsubstituted pyrazole.[4]
H-5 / C-57.5 - 8.0125 - 145Highly dependent on substituents and tautomeric form.
N-H10.0 - 14.0-Often broad and may not be observed.

Note: These are approximate ranges and can vary significantly based on substitution, solvent, and concentration.

Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents

SolventAcetone-d₆CDCl₃DMSO-d₆D₂O
Acetone2.052.172.092.22
Dichloromethane5.335.305.615.55
Diethyl Ether1.11, 3.411.21, 3.481.10, 3.391.22, 3.59
Dimethylformamide (DMF)2.74, 2.89, 7.952.88, 2.95, 8.022.74, 2.91, 8.032.90, 3.09, 8.16
Dimethyl Sulfoxide (DMSO)2.502.622.542.71
Ethanol1.09, 3.571.25, 3.721.06, 3.441.18, 3.64
Ethyl Acetate1.16, 1.96, 4.001.26, 2.05, 4.121.15, 1.99, 4.031.23, 2.08, 4.14
Hexane0.86, 1.250.88, 1.260.85, 1.240.87, 1.28
Toluene2.32, 7.09-7.222.36, 7.17-7.292.30, 7.11-7.232.37, 7.21-7.34
Water2.841.563.334.79

Data adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.[5][6]

Experimental Protocols

Protocol 1: Low-Temperature ¹H NMR for Tautomer Resolution

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).[1]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[1]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[1]

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1]

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[1]

Protocol 2: Unambiguous Signal Assignment using 2D NMR (HSQC and HMBC)

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.[1]

  • ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Set up and run a standard HSQC experiment. This will show correlations between directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set the key HMBC parameter, the long-range coupling constant (JⁿCH), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[1]

    • Run the HMBC experiment. This may take several hours depending on the sample concentration.[1]

    • Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, a cross-peak between the proton at position 4 and a carbon at position 5 will confirm the C5 assignment.[1]

Visualizations

Troubleshooting_Workflow start Unexpected Peak(s) in NMR Spectrum check_solvent Check for Residual Solvents and Water start->check_solvent check_starting_material Compare with Starting Material Spectra check_solvent->check_starting_material  No identified Impurity Identified check_solvent->identified  Yes check_byproducts Consider Common Byproducts (Regioisomers, Pyrazolines) check_starting_material->check_byproducts  No check_starting_material->identified  Yes analyze_structure Analyze Splitting Patterns and Integrals check_byproducts->analyze_structure  No two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) check_byproducts->two_d_nmr  Yes analyze_structure->two_d_nmr two_d_nmr->identified  Structure Elucidated unknown Structure Still Unknown two_d_nmr->unknown  Ambiguous repurify Repurify Sample (Column Chromatography, Recrystallization) repurify->start Re-analyze unknown->repurify

Caption: A troubleshooting workflow for identifying unexpected peaks in NMR spectra.

Caption: Pyrazole tautomerism leading to averaged NMR signals.

Identify_Peak_Source start Observe an Unknown Peak is_singlet Is it a singlet? start->is_singlet is_broad Is it a broad singlet? is_singlet->is_broad Yes check_solvent_table Compare with solvent tables is_singlet->check_solvent_table No, sharp singlet is_multiplet Is it a multiplet? is_singlet->is_multiplet No check_grease Consider silicone grease is_broad->check_grease No is_exchangeable Does it exchange with D₂O? is_broad->is_exchangeable Yes solvent_peak Likely a solvent peak check_solvent_table->solvent_peak water_peak Likely a water peak is_exchangeable->water_peak Yes impurity_peak Likely a non-exchangeable impurity is_exchangeable->impurity_peak No check_starting_materials Compare with starting material spectra is_multiplet->check_starting_materials Yes check_byproducts_lit Search literature for known byproducts is_multiplet->check_byproducts_lit No byproduct_peak Likely a reaction byproduct or starting material check_starting_materials->byproduct_peak check_byproducts_lit->byproduct_peak

Caption: A decision tree for identifying the source of an unknown NMR peak.

References

Technical Support Center: Scaling Up the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Our resources are designed to address common challenges encountered during laboratory-scale and pilot-plant production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Poor Quality Starting Materials: Impurities in the starting materials, such as the trifluoromethyl-β-dicarbonyl compound or methylhydrazine, can lead to side reactions and reduced yield.Ensure the purity of starting materials. Use freshly opened or purified reagents, especially methylhydrazine, which can degrade over time.
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.Experiment with different solvents. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve yields in similar pyrazole syntheses.[1]
Formation of Regioisomers Lack of Regiocontrol: The reaction of an unsymmetrical trifluoromethyl-β-dicarbonyl compound with methylhydrazine can lead to the formation of both this compound and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.The choice of solvent is critical for controlling regioselectivity. The use of fluorinated alcohols, particularly HFIP, has been demonstrated to significantly favor the formation of the desired 3-trifluoromethyl isomer.[1] In some cases, acidic catalysts can also influence the isomeric ratio.[2]
Reaction Temperature: Temperature can influence the ratio of regioisomers formed.Conduct small-scale experiments at different temperatures to determine the optimal conditions for maximizing the desired isomer.
Difficult Purification Presence of Closely Related Impurities: The product may be contaminated with starting materials, the undesired regioisomer, or other side products with similar polarities, making separation by column chromatography challenging.Optimize the chromatographic conditions. A gradient elution with a hexane/ethyl acetate solvent system is often effective. Recrystallization from a suitable solvent system can also be an effective purification method.
Product Instability: The amine product may be sensitive to prolonged exposure to silica gel or acidic conditions.Minimize the time the product is on the silica gel column. Consider using a neutral or deactivated silica gel. Ensure that all solvents are free of acidic impurities.
Reaction Discoloration Formation of Colored Byproducts: The reaction mixture may darken, indicating the formation of polymeric or degradation products.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The addition of a mild base might help neutralize any acidic species that could promote the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the condensation of a suitable trifluoromethyl-β-dicarbonyl compound or its enol ether derivative with methylhydrazine or its salt.[3] A common starting material is (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which reacts with methyl hydrazine sulfate in the presence of a base like triethylamine.[3]

Q2: How can I improve the regioselectivity of the reaction to favor the 3-trifluoromethyl isomer?

A2: The solvent plays a crucial role in directing the regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent can dramatically increase the formation of the 3-trifluoromethyl pyrazole isomer over the 5-trifluoromethyl isomer.[1]

Q3: My reaction is giving a low yield. What are the first troubleshooting steps I should take?

A3: First, verify the purity of your starting materials, as impurities can significantly impact the reaction outcome. Next, ensure your reaction conditions (temperature, time, and stoichiometry) are optimized. Monitoring the reaction by TLC or HPLC will help determine if the reaction has gone to completion. If not, consider increasing the reaction time or temperature incrementally.

Q4: I am observing two spots on my TLC plate that I suspect are regioisomers. How can I confirm this and separate them?

A4: The two spots are likely the desired this compound and the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. You can confirm their identities using spectroscopic methods such as 1H and 19F NMR. Careful column chromatography on silica gel, often with a gradient elution of ethyl acetate in hexanes, can be used to separate the isomers.[3]

Q5: Are there any specific safety precautions I should take when working with methylhydrazine?

A5: Yes, methylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Data Presentation

Comparison of Reaction Conditions for Pyrazole Synthesis

The following table summarizes different reaction conditions and their outcomes for the synthesis of trifluoromethyl-substituted pyrazoles, providing a basis for optimizing the synthesis of this compound.

Starting MaterialHydrazineSolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Regioisomeric Ratio (3-CF3 : 5-CF3)Reference
(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneMethyl hydrazine sulphateEthanolTriethylamine851238Not Specified[3]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol-Reflux24-85:15[1]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIP-Reflux24-97:3[1]
Ethyl 4,4,4-trifluoroacetoacetateMethyl hydrazine (aq)Water-Reflux2496:1[2]
Ethyl 4,4,4-trifluoroacetoacetateMethyl hydrazine (aq)Acetic Acid-80586.596:4[2]
Ethyl 4,4,4-trifluoroacetoacetateMethyl hydrazine (aq)WaterSulfuric Acid85287.599.2:0.8[2]
Ethyl 4,4,4-trifluoroacetoacetateMethyl hydrazine (aq)WaterTrifluoroacetic Acid85283.997.2:2.8[2]

Experimental Protocols

Synthesis of this compound from (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

This protocol is adapted from a literature procedure.[3]

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methyl hydrazine sulfate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) at ambient temperature, add methyl hydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol).

  • Heat the resulting reaction mixture at 85 °C for 12 hours.

  • Cool the mixture to ambient temperature and concentrate in vacuo.

  • Dilute the residue with saturated aqueous NaHCO3 solution (250 mL) and extract with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash with water (250 mL) and then brine (250 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield this compound as a pale brown liquid. (Reported yield: 38%).[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway A (E)-4-amino-4-ethoxy-1,1,1- trifluorobut-3-en-2-one C Reaction Mixture A->C EtOH, Et3N B Methyl Hydrazine Sulfate B->C D 1-methyl-3-(trifluoromethyl)-1H- pyrazol-5-amine C->D 85°C, 12h

Caption: Synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_purity->monitor_reaction optimize_conditions Optimize Reaction Conditions monitor_reaction->optimize_conditions regioisomer_issue Regioisomer Formation? optimize_conditions->regioisomer_issue change_solvent Change Solvent (e.g., TFE, HFIP) regioisomer_issue->change_solvent Yes optimize_purification Optimize Purification (Chromatography/Recrystallization) regioisomer_issue->optimize_purification No success Improved Yield/ Purity change_solvent->success optimize_purification->success

Caption: A logical troubleshooting workflow.

References

Technical Support Center: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. The information is designed to address common experimental challenges related to its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of pyrazole derivatives, several degradation routes can be anticipated:

  • Hydrolysis: The amine group at the C5 position and the trifluoromethyl group at the C3 position may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding pyrazol-5-ol derivatives or carboxylic acid derivatives, respectively.

  • Oxidation: The pyrazole ring and the methyl group can be susceptible to oxidative degradation, potentially leading to ring-opening products or N-demethylation. Metabolic studies on pyrazole-containing drugs often show oxidation as a key metabolic pathway.

  • Photodegradation: Exposure to UV or visible light can induce photochemical transformations. Pyrazole derivatives have been shown to undergo photodegradation, which may involve ring cleavage or rearrangement.[1][2][3][4]

  • Thermal Degradation: At elevated temperatures, pyrazole compounds can undergo complex thermal decomposition.[5][6][7][8][9] The degradation mechanism is often a multi-stage process influenced by the substituents on the pyrazole ring.

Q2: My analytical results show unexpected peaks. What could be the cause?

A2: Unexpected peaks in your analytical chromatogram or spectrum can arise from several sources:

  • Degradation Products: The compound may be degrading under your experimental or storage conditions. Refer to the potential degradation pathways mentioned in Q1.

  • Impurities: The initial sample of this compound may contain impurities from its synthesis.

  • Solvent or Reagent Artifacts: Impurities in solvents or reagents can introduce extraneous peaks.

  • Contamination: Contamination of your glassware, vials, or instrument can lead to ghost peaks.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent photo- and oxidative degradation.

  • pH Control: If working in solution, maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. Buffer your solutions if necessary.

  • Temperature Control: Avoid exposing the compound to high temperatures for extended periods.

  • Light Protection: Protect solutions from light by using amber vials or covering them with aluminum foil.

Troubleshooting Guides

This section provides guidance on common issues encountered during the analysis of this compound degradation.

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for the parent compound and its potential degradants.
Mobile Phase Mismatch Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration). A gradient elution may be necessary to resolve all compounds.
Sample Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Flush the column with a strong solvent or replace it if it has reached the end of its lifetime.
Issue 2: Inconsistent Results in Degradation Studies
Potential Cause Troubleshooting Step
Variable Experimental Conditions Ensure precise control over temperature, pH, light exposure, and initial concentration in all replicate experiments.
Sample Preparation Inconsistency Standardize the sample preparation protocol, including solvent degassing, sonication time, and filtration.
Instability in Analytical Instrument Check for fluctuations in the detector lamp intensity, pump pressure, and column oven temperature.

Experimental Protocols

Below are detailed methodologies for key experiments related to the degradation of this compound.

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Follow the same incubation and sampling procedure as for acid hydrolysis (no neutralization needed).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a solution of this compound at a known concentration in a photochemically transparent solvent (e.g., water or acetonitrile).

  • Exposure:

    • Place the solution in a photostability chamber and expose it to a light source that complies with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Sampling: At appropriate time intervals, withdraw samples from both the exposed and dark control solutions.

  • Analysis: Analyze the samples using HPLC to determine the extent of photodegradation.

Visualizations

The following diagrams illustrate potential degradation pathways and experimental workflows.

parent 1-methyl-3-(trifluoromethyl)- 1H-pyrazol-5-amine hydrolysis_prod 1-methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Ring-opened products or N-demethylated metabolite parent->oxidation_prod Oxidation photo_prod Photodegradation products (e.g., rearranged isomers) parent->photo_prod Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

start Start: Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base neutral Neutral Hydrolysis (Water, 60°C) stress_conditions->neutral oxidation Oxidative Degradation (e.g., H2O2) stress_conditions->oxidation Oxidative photo Photodegradation (ICH Q1B) stress_conditions->photo Photolytic sampling Time-point Sampling acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling analysis HPLC/LC-MS Analysis sampling->analysis end End: Identify Degradants analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Catalyst Selection for Regioselective Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective pyrazole synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?

A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The selective formation of a single regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining the desired regioisomer in high purity is often a primary objective.[1]

Q2: What are the key factors influencing regioselectivity in pyrazole synthesis?

A2: The regioselectivity of pyrazole synthesis, such as in the Knorr synthesis, is governed by several factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[3] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[4]

  • Catalyst: The catalyst employed can play a pivotal role in directing the regioselective outcome of the reaction. Various metal catalysts, including copper, palladium, ruthenium, iron, and silver, have been utilized to achieve high regioselectivity.[5][6]

Q3: How can I improve the regioselectivity of my pyrazole synthesis if I am getting a mixture of isomers?

A3: To improve regioselectivity, consider the following strategies:

  • Solvent Screening: As demonstrated in several studies, switching to a fluorinated alcohol solvent such as TFE or HFIP can dramatically improve the ratio of the desired regioisomer.[3]

  • Catalyst and Ligand Optimization: If using a metal-catalyzed reaction, screening different catalysts and ligands is crucial. Ligands can influence the steric and electronic environment around the metal center, thereby directing the regioselectivity.[7] Pyrazole-derived ligands have been shown to enhance the catalytic activity of metal complexes.[8][9]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other, particularly in metal-catalyzed reactions where high temperatures might lead to side reactions.[7]

  • pH Control: Adjusting the pH of the reaction mixture can influence the nucleophilicity of the hydrazine nitrogens and, consequently, the regiochemical outcome.[1]

  • Use of a Strong Base: In some cases, the use of a strong base like potassium tert-butoxide (t-BuOK) can promote a specific reaction pathway, leading to a single regioisomer.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the regioselective synthesis of pyrazoles.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower yields.[10] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
Suboptimal Reaction Conditions Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[10] In some cases, increasing the temperature or prolonging the reaction time may be necessary to drive the reaction to completion.
Inefficient Catalyst Screen different catalysts. For example, nano-ZnO has been reported as an efficient catalyst for certain pyrazole syntheses, leading to high yields in a short time.[7][11] Other options include copper, palladium, ruthenium, and iron-based catalysts.[5]
Inappropriate Solvent The solvent can influence reaction rates. Consider switching to a different solvent. Aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents like ethanol in some cases.[7]

Problem 2: Formation of a Mixture of Regioisomers

Potential Cause Troubleshooting Steps
Lack of Steric or Electronic Differentiation If the substituents on the 1,3-dicarbonyl are not sufficiently different in size or electronic nature, a mixture of regioisomers is likely. Modify the substrates to enhance these differences if possible.
Inadequate Control of Reaction Conditions As detailed in the FAQs, solvent choice, pH, and temperature play a crucial role in regioselectivity. Systematically screen these parameters. The use of fluorinated alcohols is a highly effective strategy.[3]
Suboptimal Catalyst System For metal-catalyzed reactions, the choice of both the metal and the ligand is critical for controlling regioselectivity.[7] Experiment with different ligand scaffolds to find the optimal combination for your specific substrates.

Problem 3: Difficulty in Separating Regioisomers

Potential Cause Troubleshooting Steps
Similar Polarity of Isomers Regioisomers often have very similar physical properties, making them difficult to separate by standard column chromatography.
Ineffective Chromatographic Conditions Perform a thorough screening of solvent systems using TLC to find an eluent that provides the best possible separation.[1] Consider using a high-performance liquid chromatography (HPLC) system for more challenging separations.
Derivative Formation In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. This derivative can then be converted back to the desired pyrazole.

Data Presentation: Catalyst and Solvent Effects on Regioselectivity

The following tables summarize quantitative data from the literature on the impact of catalysts and solvents on the regioselective synthesis of pyrazoles.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (A:B)Yield (%)Reference
11aMethylhydrazineEtOH--[3]
21aMethylhydrazineTFE85:15-[3]
31aMethylhydrazineHFIP97:3-[3]
41bMethylhydrazineHFIP>99:175[3]
51cMethylhydrazineHFIP>99:180[3]

Regioisomer A corresponds to the pyrazole with the trifluoromethyl group at the 3-position.

Table 2: Comparison of Catalysts for Pyrazole Synthesis

EntryReactant 1Reactant 2Catalyst (mol%)SolventTimeYield (%)Reference
1PhenylhydrazineEthyl acetoacetateNoneEthanol5 h75[7]
2PhenylhydrazineEthyl acetoacetatenano-ZnO (10)Ethanol30 min95[7][11]
3Arylhydrazine1,3-DiketoneCu(OTf)₂ (20)[BMIM-PF₆]-82[11]
4Trifluoromethylated ynoneArylhydrazineAgOTf (1)-1 hup to 99[6]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol [1][7]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Nano-ZnO Catalyzed Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol [7][11]

  • Materials:

    • Phenylhydrazine (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • nano-ZnO (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Visualizations

G General Workflow for Regioselective Pyrazole Synthesis start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine reaction Condensation Reaction start->reaction analysis Analyze Regioisomeric Ratio (e.g., NMR, GC-MS) reaction->analysis decision Is Regioselectivity > 95:5? analysis->decision optimization Optimize Reaction Conditions: - Catalyst/Ligand Screening - Solvent Screening (e.g., TFE, HFIP) - Temperature Adjustment - pH Control decision->optimization No purification Purification of Desired Regioisomer (Column Chromatography, Recrystallization) decision->purification Yes optimization->reaction end End: Pure Regioisomer purification->end

Caption: A general workflow for achieving high regioselectivity in pyrazole synthesis.

G Troubleshooting Low Yield in Pyrazole Synthesis start Problem: Low Yield check_purity Check Purity of Starting Materials (Dicarbonyl & Hydrazine) start->check_purity impure Impure? check_purity->impure check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) suboptimal_conditions Suboptimal? check_conditions->suboptimal_conditions check_catalyst Evaluate Catalyst/Solvent System inefficient_catalyst Inefficient? check_catalyst->inefficient_catalyst impure->check_conditions No purify_reagents Purify or Replace Reagents impure->purify_reagents Yes suboptimal_conditions->check_catalyst No optimize_conditions Optimize Temperature, Time, or Stoichiometry suboptimal_conditions->optimize_conditions Yes screen_catalysts Screen Different Catalysts, Ligands, or Solvents inefficient_catalyst->screen_catalysts Yes end Improved Yield inefficient_catalyst->end No rerun Re-run Reaction purify_reagents->rerun optimize_conditions->rerun screen_catalysts->rerun rerun->end

Caption: A troubleshooting workflow for addressing low yields in pyrazole synthesis.

G Key Factors Influencing Regioselectivity regioselectivity Regioselectivity steric Steric Effects (Substituent Bulk) regioselectivity->steric electronic Electronic Effects (Electron-donating/-withdrawing) regioselectivity->electronic ph Reaction pH regioselectivity->ph solvent Solvent (e.g., Protic, Aprotic, Fluorinated) regioselectivity->solvent catalyst Catalyst & Ligand regioselectivity->catalyst

Caption: A diagram illustrating the primary factors that control regioselectivity in pyrazole formation.

References

Technical Support Center: Isolation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the work-up and isolation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure a successful and efficient isolation process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and isolation of this compound.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can often be attributed to incomplete reactions, the formation of side-products, or degradation of the product. Here are primary factors to investigate:

  • Incomplete Reaction: The cyclization reaction to form the pyrazole ring can be slow. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1] You might consider moderately increasing the reaction time or temperature.

  • Side-Product Formation: A common issue is the formation of the regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. The ratio of these isomers can be influenced by the reaction conditions. Additionally, pyrazoline intermediates that have not fully aromatized to the final pyrazole can also be a source of lower yields.

  • Reactant Stability: Phenylhydrazine derivatives can be sensitive to air and light, which can lead to impurities and reduced reactivity. It is advisable to use pure starting materials and consider handling them under an inert atmosphere (like nitrogen or argon) if you suspect degradation.

  • pH Control: The reaction's pH is a critical factor. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote other side reactions. A small amount of a weak acid is typically optimal.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are they and how can I isolate my desired product?

A2: The presence of multiple spots on your TLC plate likely indicates a mixture of the starting materials, the desired product, and side-products. The most common side-product is the regioisomer. To isolate this compound, column chromatography is the recommended method of purification. A typical eluent system is a mixture of ethyl acetate and hexanes.

Q3: The work-up procedure is resulting in an emulsion during the extraction step. How can I resolve this?

A3: Emulsions during liquid-liquid extraction can be problematic. To break up an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl the separatory funnel instead of vigorously shaking it.

  • Allow the mixture to stand for a longer period.

  • Filter the mixture through a pad of celite.

Q4: My final product is a pale brown liquid, but I was expecting a solid. Is this normal?

A4: While some closely related pyrazole derivatives are solids, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a regioisomer of your target compound, has been reported as a pale brown liquid. Therefore, it is plausible that your product is also a liquid at room temperature. Characterization by NMR and mass spectrometry will be crucial to confirm the identity and purity of your isolated compound.

Experimental Protocols

A common synthetic route to this compound involves a two-step process: the synthesis of the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, followed by its conversion to the desired amine.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This procedure is adapted from established methods for the synthesis of the pyrazol-5-ol precursor.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Aqueous methyl hydrazine (40% w/w)

  • Water

Procedure:

  • Heat ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) to 85 °C in a suitable reaction vessel.

  • Slowly add aqueous methyl hydrazine (1.1 equivalents) over a period of 2 hours, maintaining the reaction temperature between 90 and 94 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 90-94 °C.

  • Add water to the reaction mixture.

  • Distill off a portion of the solvent at ambient pressure.

  • Cool the resulting reaction mixture to 10 °C to induce crystallization.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product under vacuum at 50 °C.

ParameterValue
Typical Yield72-87%
Purity (by 1H-NMR)>99%
Step 2: Conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to this compound (Proposed Method)

Work-up and Purification Procedure (Adapted from the synthesis of a regioisomer):

This procedure is based on the work-up for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and should be a good starting point for the isolation of the target compound.[2]

Procedure:

  • Upon completion of the amination reaction, cool the reaction mixture to ambient temperature.

  • Concentrate the reaction mixture in vacuo to remove the solvent.

  • Dilute the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (EtOAc) (2 x volume of aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyrazol-5-ol cluster_step2 Step 2: Amination and Isolation start1 Ethyl 4,4,4-trifluoroacetoacetate + Aqueous Methyl Hydrazine react1 Reaction at 90-94°C start1->react1 workup1 Crystallization, Filtration & Washing react1->workup1 product1 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol workup1->product1 start2 Pyrazol-5-ol + Amination Reagent product1->start2 Intermediate react2 Amination Reaction start2->react2 workup2 Aqueous Work-up & Extraction react2->workup2 purification Column Chromatography workup2->purification product2 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-amine purification->product2

Caption: Overall workflow for the synthesis and isolation of the target amine.

Troubleshooting_Logic Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction SideProducts Analyze for Side-Products (e.g., Regioisomer) IncompleteReaction->SideProducts No OptimizeTimeTemp Increase Reaction Time or Temperature IncompleteReaction->OptimizeTimeTemp Yes OptimizeCatalyst Adjust Catalyst Loading IncompleteReaction->OptimizeCatalyst Yes ReactantStability Verify Reactant Purity & Stability SideProducts->ReactantStability No Purification Optimize Column Chromatography SideProducts->Purification Yes InertAtmosphere Use Inert Atmosphere ReactantStability->InertAtmosphere Degradation Suspected

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a notable scarcity of direct experimental data on the biological activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This compound is predominantly cited as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. While a direct comparison with its analogs is therefore challenging, an examination of related structures provides insights into the potential biological profile of this pyrazole derivative.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and biological efficacy.

Analogs with Antimicrobial Activity

Research into pyrazole derivatives has identified several analogs containing the trifluoromethylphenyl moiety as potent antimicrobial agents, particularly against Gram-positive bacteria. A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated significant growth inhibition of various bacterial strains. While this study does not include this compound, it provides valuable structure-activity relationship (SAR) insights. For instance, certain substitutions on the phenyl ring of the aniline moiety attached to the pyrazole core were found to be crucial for antibacterial potency.

Analogs with Kinase Inhibitory Activity

The this compound scaffold serves as a crucial building block for the synthesis of potent kinase inhibitors. A notable example is its use in the development of Acrizanib, a VEGFR-2 inhibitor. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a critical strategy in cancer therapy. The synthesis of Acrizanib involves the coupling of the pyrazole amine with an indole carboxamide moiety, highlighting the role of the pyrazole as a core structural element for interaction with the kinase domain.

Data Summary

Due to the limited direct data on the target compound, a quantitative comparison table cannot be generated at this time. However, the following table summarizes the types of biological activities observed in closely related analogs.

Compound ClassBiological ActivityTarget/OrganismKey Findings
N-(trifluoromethyl)phenyl substituted pyrazolesAntibacterialGram-positive bacteria (e.g., S. aureus, E. faecalis)Potent growth inhibitors, with activity dependent on substitution patterns.
N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)indole-1-carboxamides (e.g., Acrizanib)Kinase InhibitionVEGFR-2Potent inhibition of a key angiogenesis mediator.
Other trifluoromethyl-pyrazole derivativesAnti-inflammatory-Demonstrated potential for anti-inflammatory effects.

Experimental Protocols

While specific experimental data for this compound is unavailable, standard methodologies are employed to assess the biological activities of its analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth medium to a specific optical density, corresponding to a known cell concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

In Vitro Kinase Assay (e.g., VEGFR-2 Kinase Assay)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains the kinase, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.

Signaling Pathway Visualization

Given its role in the synthesis of VEGFR-2 inhibitors, the following diagram illustrates the general signaling pathway that analogs of this compound are designed to inhibit.

VEGFR2_Signaling_Pathway cluster_responses Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Pyrazole Analog (e.g., Acrizanib) Inhibitor->VEGFR2 Inhibits

Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Framework for Evaluating Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and the market. While specific inhibitory data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not extensively available in the public domain, its structural motifs suggest potential as a kinase inhibitor. This guide provides a framework for comparing such novel pyrazole-containing compounds against established kinase inhibitors. To illustrate this process, we will use a representative set of well-characterized inhibitors, including one with a similar heterocyclic core, to demonstrate how experimental data can be structured and interpreted. The inhibitors used for this comparative analysis are Staurosporine (a broad-spectrum inhibitor), Sorafenib (a multi-kinase inhibitor), and NVP-AUY922 (a potent HSP90 inhibitor with a related isoxazole core).

Quantitative Comparison of Inhibitory Activity

A crucial first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for our selected reference compounds against a panel of representative kinases.

Kinase TargetStaurosporine IC50 (nM)Sorafenib IC50 (nM)NVP-AUY922 IC50 (nM)
CDK1/cyclin B46800>10000
VEGFR2790>10000
PDGFRβ858>10000
c-Kit1068>10000
FLT31358>10000
BRAF2522>10000
p38α35000>10000
HSP90>10000>1000013

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below is a typical methodology for determining kinase inhibition profiles.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site.

Materials:

  • Kinase of interest (e.g., VEGFR2, BRAF)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound at various concentrations.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow the compound to bind to the kinase.

  • Add the Alexa Fluor™ 647-labeled tracer to the wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm upon excitation at 340 nm.

  • The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Visualizing Biological and Experimental Context

Diagrams are powerful tools for understanding the complex interactions in signaling pathways and the workflows of experiments.

G cluster_0 MAPK Signaling Pathway cluster_1 Inhibitor Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: The MAPK signaling pathway, a common target for kinase inhibitors like Sorafenib.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare Reagents Prepare Kinase, Antibody, and Test Compound Dilutions Start->Prepare Reagents Incubate_1 Incubate Kinase, Antibody, and Compound Prepare Reagents->Incubate_1 Add Tracer Add Fluorescent Tracer Incubate_1->Add Tracer Incubate_2 Incubate with Tracer Add Tracer->Incubate_2 Read Plate Measure FRET Signal Incubate_2->Read Plate Analyze Data Calculate IC50 Values Read Plate->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Comparative analysis of pyrazole and triazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparative analysis for researchers and drug development professionals.

In the landscape of medicinal chemistry, pyrazole and triazole scaffolds stand out as privileged five-membered nitrogen-containing heterocycles. Their remarkable versatility and broad spectrum of pharmacological activities have led to their incorporation into a multitude of FDA-approved drugs. This guide provides a comprehensive comparison of these two critical scaffolds, offering insights into their physicochemical properties, biological activities, and applications in drug design, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The subtle differences in the arrangement of nitrogen atoms within the pyrazole and triazole rings significantly influence their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic profiles. While pyrazole is a 1,2-diazole, triazoles exist as either 1,2,3- or 1,2,4-isomers, with the latter being more common in pharmaceuticals.

A key distinction lies in their acidity and basicity. Pyrazole has a pKa of approximately 2.5, making it a weak base.[1] In contrast, 1,2,4-triazole is amphoteric, with a pKa for the protonated form around 2.19 and for the neutral form around 9.5, allowing it to act as both a weak base and a weak acid. This difference in electronic nature influences how these scaffolds interact with biological targets and their metabolic stability.

Here is a summary of key physicochemical properties:

PropertyPyrazole1,2,4-TriazoleSignificance in Drug Design
Structure 5-membered ring with two adjacent nitrogen atoms5-membered ring with three nitrogen atomsThe number and position of nitrogen atoms affect electronic distribution, hydrogen bonding capacity, and metabolic stability.
pKa ~2.5 (weakly basic)[1]~2.19 (protonated), ~9.5 (neutral) (amphoteric)Influences ionization state at physiological pH, affecting solubility, membrane permeability, and binding to target proteins.
logP (Octanol-Water Partition Coefficient) ~0.3~ -0.5A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. Lower logP generally corresponds to higher aqueous solubility.
Hydrogen Bonding One donor (N-H) and one acceptor (N)One donor (N-H) and two acceptors (N)Crucial for molecular recognition and binding affinity to biological targets. The additional nitrogen in triazole offers more hydrogen bonding opportunities.
Aromaticity AromaticAromaticContributes to the stability of the ring system and allows for π-π stacking interactions with biological targets.
Metabolic Stability Generally stable, but can be susceptible to oxidation.Generally considered metabolically robust.The arrangement of nitrogen atoms can influence susceptibility to metabolic enzymes like cytochrome P450s.

Pharmacological Activities and Clinical Applications: A Head-to-Head Comparison

Both pyrazole and triazole scaffolds are integral to a wide array of therapeutic agents, demonstrating their broad pharmacological utility.

Pyrazole-based drugs are renowned for their anti-inflammatory, analgesic, and anticancer properties. A prime example is Celecoxib , a selective COX-2 inhibitor used to treat arthritis and pain.[2][3][4] Other notable pyrazole-containing drugs include Ruxolitinib (a kinase inhibitor for myelofibrosis) and Sildenafil (a PDE5 inhibitor for erectile dysfunction).

Triazole-containing drugs , particularly those with the 1,2,4-triazole ring, are cornerstones of antifungal therapy.[5][6] Fluconazole and Itraconazole are widely used to treat a variety of fungal infections by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10][11] Triazoles also exhibit anticancer, antiviral, and anticonvulsant activities.

Here's a comparative look at their major therapeutic applications:

Therapeutic AreaPyrazole ScaffoldTriazole Scaffold
Anti-inflammatory Prominent: Celecoxib (selective COX-2 inhibitor)[2][3][4]Present in some anti-inflammatory agents.
Antifungal LimitedProminent: Fluconazole, Itraconazole, Voriconazole (inhibit ergosterol biosynthesis)[6][7][8][9][10][11]
Anticancer Prominent: Ruxolitinib, Crizotinib (kinase inhibitors)Present in some anticancer agents.
Antiviral Some derivatives show antiviral activity.Ribavirin (a broad-spectrum antiviral) contains a triazole carboxamide moiety.
Analgesic Prominent: DifenamizoleSome derivatives exhibit analgesic properties.
Other Sildenafil (erectile dysfunction), Apixaban (anticoagulant)Alprazolam (anxiolytic), Letrozole (aromatase inhibitor for breast cancer)

Experimental Protocols: Key Methodologies

To provide practical context, here are detailed methodologies for key experiments used to evaluate the efficacy of drugs containing these scaffolds.

In Vitro COX-2 Inhibition Assay (for Pyrazole-based Anti-inflammatories)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[12]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • Fluorogenic Substrate (e.g., COX Probe)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (e.g., a pyrazole derivative) and a known inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the control inhibitor (Celecoxib) in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.[13]

  • Assay Protocol:

    • Add 10 µL of the diluted test compound or control to the appropriate wells of the 96-well plate.

    • Add 80 µL of the Reaction Mix to each well.[13]

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

MTT Cytotoxicity Assay (for Anticancer Agents)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15] It is commonly used to evaluate the anticancer potential of new compounds.[16]

Objective: To determine the IC50 of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., a pyrazole or triazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the roles of pyrazole and triazole scaffolds in drug action, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Celecoxib_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins converts to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediates Celecoxib Celecoxib Celecoxib->COX-2 inhibits

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.

Fluconazole_Pathway Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase substrate Ergosterol Ergosterol Lanosterol 14α-demethylase->Ergosterol converts to Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane incorporates into Fluconazole Fluconazole Fluconazole->Lanosterol 14α-demethylase inhibits

Caption: Mechanism of action of Fluconazole in inhibiting fungal cell membrane synthesis.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Testing cluster_2 In Vivo & Preclinical Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Chemical Synthesis Chemical Synthesis Hit Identification->Chemical Synthesis Biological Assays Biological Assays Chemical Synthesis->Biological Assays Cytotoxicity Assays Cytotoxicity Assays Biological Assays->Cytotoxicity Assays Lead Identification Lead Identification Cytotoxicity Assays->Lead Identification Animal Models Animal Models Lead Identification->Animal Models Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Toxicology Studies Toxicology Studies Pharmacokinetics->Toxicology Studies Candidate Selection Candidate Selection Toxicology Studies->Candidate Selection

Caption: A generalized workflow for drug discovery and development.

Conclusion: The Enduring Legacy and Future Potential

Both pyrazole and triazole scaffolds have firmly established their importance in medicinal chemistry, each with distinct areas of therapeutic dominance. Pyrazoles excel in the development of anti-inflammatory and kinase-inhibiting drugs, while triazoles are indispensable in the fight against fungal infections.

The continued exploration of these versatile scaffolds, through the synthesis of novel derivatives and the investigation of new biological targets, promises to yield the next generation of innovative medicines. This comparative guide serves as a valuable resource for researchers, providing a foundation for the rational design of future drugs that leverage the unique properties of these remarkable heterocyclic systems.

References

The Amine Moiety Under Scrutiny: A Comparative Guide to Bioisosteric Replacement in a Privileged Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the amine group in the versatile building block, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. By examining the impact of these substitutions on biological activity, this document aims to inform the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The 5-amino group, in particular, serves as a key interaction point or a synthetic handle for further elaboration. However, primary amines can be associated with metabolic liabilities or undesirable physicochemical properties. Bioisosteric replacement offers a rational approach to mitigate these issues while retaining or improving the desired biological activity. This guide summarizes key findings on the structure-activity relationships (SAR) of 5-substituted 1-methyl-3-(trifluoromethyl)pyrazoles, with a focus on their application as kinase and anti-inflammatory inhibitors.

Comparative Biological Activity

While a direct head-to-head comparison of a wide range of bioisosteres for the 5-amino group on the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold is not extensively documented in a single study, a compilation of data from various sources allows for a "virtual" comparative analysis. The following tables summarize the inhibitory activities of various 5-substituted pyrazole analogs against different biological targets. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.

Table 1: Bioisosteric Replacement and Impact on Kinase Inhibition

5-Position SubstituentTarget Kinase(s)Key FindingsReference Compound ActivityBioisostere Activity
Amine (-NH2) CDK2The amino group can serve as a key hydrogen bond donor.-Potent inhibition observed in pyrazolobenzodiazepine series.[1]
PCTAIRE familyN-(1H-pyrazol-3-yl)pyrimidin-4-amine core shows high potency.EC50 = 18.0 nM (CDK16) for lead compound.[2]Modifications on the pyrimidine and pyrazole rings led to highly potent and selective inhibitors.[2]
Substituted Amine/Amide Aurora Kinases, JAK2, AblPyrazol-4-yl urea derivatives exhibit multi-targeted inhibition.-AT9283 (IC50 ≈ 3 nM for Aurora A/B).[3]
Pim-1 KinasePyrazolo[1,5-a]pyrimidine derivatives show potent inhibition.-IC50 values of 0.54-0.68 µM for potent inhibitors.[4]
Hydroxyl (-OH) -Often considered a bioisostere of the amine group.--
Carboxamide Androgen Receptor1-methyl-1H-pyrazole-5-carboxamide derivatives show anti-prostate cancer activity.-Compound H24 completely blocked PSA expression at 10µM.[5]

Table 2: Bioisosteric Replacement and Impact on Anti-Inflammatory Activity

5-Position SubstituentTarget Enzyme(s)Key FindingsReference Compound ActivityBioisostere Activity
Amine (-NH2) -The amino group is a common feature in anti-inflammatory pyrazoles.--
Triaryl Pyrazoline COX-21,3,5-triaryl-2-pyrazoline derivatives show anti-inflammatory effects.-Compound 13i showed the highest anti-inflammatory activity, comparable to celecoxib.[6]
Aminosulphonyl COX-2Pyrazoles possessing an aminosulphonyl pharmacophore exhibit COX-2 inhibitory activity.-Compounds showed moderate COX-2 selectivity and good in vivo anti-inflammatory activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of substituted pyrazoles and key biological assays.

General Synthesis of 5-Substituted Pyrazoles

The synthesis of this compound and its analogs often starts from trifluoromethylated 1,3-dicarbonyl compounds.

Scheme 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

G reagent1 Ethyl trifluoroacetoacetate conditions Reflux in Ethanol reagent1->conditions reagent2 Methylhydrazine reagent2->conditions product 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol conditions->product

Caption: General synthetic route to the pyrazol-5-ol scaffold.

Protocol:

  • To a solution of ethyl trifluoroacetoacetate in ethanol, add methylhydrazine.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by crystallization or column chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[7]

The resulting pyrazol-5-ol can then be converted to the corresponding amine or other functional groups through standard organic synthesis transformations.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate the plate at a controlled temperature for a defined period.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.[8]

  • Calculate the IC50 values from the dose-response curves.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability.[8]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.[8]

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[6]

Protocol:

  • Administer the test compounds orally to rats.

  • After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[6]

Mandatory Visualizations

Logical Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of novel kinase inhibitors, from initial screening to more detailed mechanistic studies.[9]

G A Primary Screening (In Vitro Kinase Assay) B Cellular Potency (Cell Proliferation Assay) A->B Identify active compounds C Target Engagement (Western Blot for Phospho-protein) B->C Confirm on-target activity in cells D Mechanism of Action (Cell Cycle Analysis, Apoptosis Assays) C->D Elucidate downstream effects E Lead Optimization D->E Refine structure for improved properties G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK DownstreamKinase Downstream Kinase (e.g., MAP Kinase) RTK->DownstreamKinase activates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation promotes Inhibitor Pyrazole Inhibitor Inhibitor->DownstreamKinase

References

A Comparative Efficacy Analysis: Celecoxib versus the Trifluoromethyl-Pyrazole Class of Compounds in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) Celecoxib against the class of 1-methyl-3-(trifluoromethyl)-1H-pyrazole compounds. It is important to note that while extensive data exists for Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, there is a significant lack of publicly available information regarding the specific biological efficacy of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Therefore, this comparison will utilize data from structurally related trifluoromethyl-pyrazole derivatives to provide a potential, albeit speculative, assessment of this class of compounds against the known properties of Celecoxib.

Mechanism of Action: Targeting the Inflammatory Cascade

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[1] In the inflammatory pathway, arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of pain and inflammation.[1] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli. Celecoxib's selectivity for COX-2 allows it to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The trifluoromethyl-pyrazole scaffold is a core component of many compounds designed as COX inhibitors. The trifluoromethyl group can enhance the binding affinity to target enzymes.[2] It is hypothesized that compounds like this compound, if biologically active as anti-inflammatory agents, would also target the COX enzymes. However, without experimental data, their specific mechanism and selectivity remain unknown.

COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->COX-2 Inhibits (Hypothesized)

Figure 1: Simplified COX-2 signaling pathway and points of inhibition.

Quantitative Efficacy Data

The following table summarizes the available quantitative data for Celecoxib and representative compounds from the trifluoromethyl-pyrazole class. It is crucial to reiterate that the data for the pyrazole derivatives are not for this compound specifically but for structurally similar compounds reported in the literature.

Compound/ClassTargetIC50 ValueReference Compound
Celecoxib COX-1~15 µM-
COX-2~0.04 µM (40 nM)-
Trifluoromethyl-pyrazole Derivatives COX-1Varies-
COX-2Varies (some analogs show potent inhibition)-

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The selectivity for COX-2 over COX-1 is a key indicator of a reduced risk of gastrointestinal side effects.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory and COX-inhibitory activity of compounds like Celecoxib.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib) and vehicle (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification

Procedure:

  • Prepare serial dilutions of the test compound in the vehicle.

  • In a reaction tube, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Terminate the reaction.

  • Quantify the amount of PGE2 produced using an EIA kit.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare serial dilutions of test compound Prepare serial dilutions of test compound Pre-incubate enzyme with test compound Pre-incubate enzyme with test compound Prepare serial dilutions of test compound->Pre-incubate enzyme with test compound Prepare enzyme solutions (COX-1 & COX-2) Prepare enzyme solutions (COX-1 & COX-2) Prepare enzyme solutions (COX-1 & COX-2)->Pre-incubate enzyme with test compound Initiate reaction with Arachidonic Acid Initiate reaction with Arachidonic Acid Pre-incubate enzyme with test compound->Initiate reaction with Arachidonic Acid Incubate at controlled temperature Incubate at controlled temperature Initiate reaction with Arachidonic Acid->Incubate at controlled temperature Terminate reaction Terminate reaction Incubate at controlled temperature->Terminate reaction Measure PGE2 production (EIA) Measure PGE2 production (EIA) Terminate reaction->Measure PGE2 production (EIA) Calculate % inhibition Calculate % inhibition Measure PGE2 production (EIA)->Calculate % inhibition Determine IC50 value Determine IC50 value Calculate % inhibition->Determine IC50 value

Figure 2: Workflow for a typical in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., Celecoxib) and vehicle

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject a sub-plantar injection of 0.1 mL of 1% carrageenan into the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion

Celecoxib is a well-characterized selective COX-2 inhibitor with proven clinical efficacy in treating inflammation and pain.[3] Its mechanism of action and quantitative performance are well-documented. In contrast, this compound remains an uncharacterized compound in the public domain concerning its potential anti-inflammatory properties. While the broader class of trifluoromethyl-pyrazole derivatives has shown promise in the development of COX inhibitors, with some analogs exhibiting potent activity, the specific efficacy and selectivity of this compound are unknown.

For researchers and drug development professionals, this highlights a critical gap in knowledge. Further investigation, including in vitro and in vivo studies as outlined in the experimental protocols, is necessary to determine if this compound possesses any therapeutic potential as an anti-inflammatory agent and how it would compare to established drugs like Celecoxib. Without such data, any claims of its efficacy would be purely speculative.

References

In Silico ADME Profile of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Utilizing established in silico predictive models, this document benchmarks the compound against a close structural analog and two marketed drugs featuring a pyrazole scaffold: Celecoxib and Stanozolol. The data presented herein is intended to support early-stage drug discovery and development by providing insights into the potential pharmacokinetic profile of this molecule.

Comparative Analysis of Predicted ADME Properties

The following table summarizes the predicted ADME parameters for this compound and its comparators. Predictions for the target compound and its direct analog are based on the methodologies of widely used platforms such as SwissADME and pkCSM. Data for Celecoxib and Stanozolol are derived from publicly available pharmacokinetic information.

Parameter This compound (Predicted) 5-Methyl-3-(trifluoromethyl)-1H-pyrazole (Predicted Analog) Celecoxib (Experimental) Stanozolol (Experimental)
Molecular Weight ( g/mol ) 181.14166.12381.37328.49
LogP (Lipophilicity) Low to ModerateModerateHigh (3.5)High (3.2)
Water Solubility Moderately SolubleLow to Moderately SolubleLowVery Low
Gastrointestinal (GI) Absorption HighHighRapidly Absorbed[1][2]High Oral Bioavailability[3]
Blood-Brain Barrier (BBB) Permeant YesYes[4]NoNo
P-glycoprotein (P-gp) Substrate NoNoYesNo
CYP450 Inhibition (Major Isoforms) Likely inhibitor of some isoformsLikely inhibitor of some isoformsSubstrate of CYP2C9, Minor substrate of CYP3A4[2][5]Metabolized in the liver[3]
Metabolism Predicted to undergo hepatic metabolismPredicted to undergo hepatic metabolismExtensively metabolized in the liver[2]Metabolized in the liver[3]
Toxicity (hERG Inhibition) Low Risk[4]Low Risk[4]Low RiskNot a primary concern

Methodologies for In Silico Prediction

The predicted ADME properties for this compound and its analog were generated using computational models that rely on quantitative structure-activity relationships (QSAR) and machine learning algorithms. These models are trained on large datasets of compounds with experimentally determined pharmacokinetic properties.

SwissADME: This web-based tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6] Its predictions are based on a combination of established computational methods, including:

  • Lipophilicity (iLOGP): A physics-based method to calculate the octanol/water partition coefficient.

  • Water Solubility (ESOL): A model that estimates aqueous solubility from the compound's structure.

  • Pharmacokinetics: Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA). Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.

pkCSM: This platform uses graph-based signatures to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7][8] Key methodologies include:

  • Graph-Based Signatures: The chemical structure is represented as a graph, and signatures encoding the distances between atoms are used to train predictive models.

  • Pharmacokinetic Models: pkCSM provides quantitative predictions for properties like intestinal absorption, Caco-2 permeability, volume of distribution, and total clearance.

  • Toxicity Prediction: The platform includes models for predicting potential toxicities, such as AMES toxicity and hERG inhibition.[8]

In Silico ADME Prediction Workflow

The following diagram illustrates a typical workflow for in silico ADME prediction in the early stages of drug discovery.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADME Properties cluster_analysis Analysis and Decision Making Molecule Molecular Structure (SMILES, SDF) SwissADME SwissADME Molecule->SwissADME pkCSM pkCSM Molecule->pkCSM Absorption Absorption (GI, BBB) SwissADME->Absorption Distribution Distribution (VDss, Plasma Protein Binding) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Excretion Excretion (Clearance) SwissADME->Excretion Toxicity Toxicity (hERG, AMES) SwissADME->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity Analysis Comparative Analysis and Lead Optimization Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: A flowchart illustrating the in silico ADME prediction workflow.

Concluding Remarks

The in silico analysis suggests that this compound possesses several favorable ADME properties, including high predicted gastrointestinal absorption and blood-brain barrier permeability, with a low risk of hERG inhibition.[4] Its lower molecular weight and moderate lipophilicity, when compared to the marketed drugs Celecoxib and Stanozolol, may offer advantages in terms of solubility and distribution. However, the potential for CYP450 inhibition warrants further investigation through in vitro assays. This predictive analysis provides a strong foundation for the continued investigation of this compound as a potential therapeutic agent.

References

Comparative Cross-Reactivity Profile of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, albeit hypothetical, cross-reactivity and selectivity profile for the novel compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, herein referred to as "Compound X". Given the prevalence of the pyrazole scaffold in kinase inhibitors, this document outlines a typical characterization cascade to assess its selectivity and potential for off-target effects. The data presented is illustrative and serves as a template for the evaluation of similar compounds. For comparative purposes, the profiles of two well-characterized drugs, Celecoxib (a selective COX-2 inhibitor with a pyrazole core) and Dasatinib (a multi-targeted kinase inhibitor), are included.

Executive Summary

Compound X is a novel small molecule with a this compound core. Preliminary screening has identified its potent inhibitory activity against a hypothetical primary target, "Kinase X". To assess its suitability as a therapeutic candidate, a comprehensive cross-reactivity profiling study is essential to determine its selectivity and identify potential off-target liabilities that could lead to adverse effects. This guide outlines the results from a broad panel of in vitro kinase, G-protein coupled receptor (GPCR), and safety pharmacology assays.

Screening Cascade Overview

The selectivity of Compound X was evaluated using a tiered screening approach. Initially, the compound was screened against a large panel of kinases to understand its kinome-wide selectivity. Subsequently, it was tested against a panel of GPCRs and a safety panel of other important receptors and ion channels to identify potential off-target interactions that are commonly associated with adverse drug reactions.

G cluster_0 Tier 1: Primary Activity & Broad Selectivity cluster_1 Tier 2: Secondary Pharmacology & Safety cluster_2 Tier 3: Lead Optimization Primary Primary Target Assay (Kinase X) Kinome Kinome-wide Selectivity Panel (>300 Kinases @ 1 µM) Primary->Kinome GPCR GPCR Binding Panel (~50 Targets @ 10 µM) Kinome->GPCR Safety Safety Pharmacology Panel (~44 Targets @ 10 µM) GPCR->Safety IC50 IC50 Determination for Hits (Dose-Response) Safety->IC50 FollowUp Functional Follow-up Assays IC50->FollowUp

Caption: Tiered screening cascade for Compound X characterization.

Kinase Selectivity Profile

Compound X was initially screened at a concentration of 1 µM against a panel of over 300 kinases. The percentage of inhibition was determined, and significant off-target hits (defined as >50% inhibition) were further evaluated to determine IC50 values. For comparison, representative data for Celecoxib and Dasatinib are provided.

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Target FamilyKinase TargetCompound X (Hypothetical IC50, nM)Celecoxib (Reference IC50, nM)[1][2]Dasatinib (Reference IC50, nM)[3][4]
Primary Target Kinase X 15 >10,000250
Tyrosine KinaseSRC>1,000>10,000<1
Tyrosine KinaseABL1>1,000>10,000<1
Tyrosine Kinasec-KIT850>10,000<1
Tyrosine KinasePDGFRβ920>10,000<1
Ser/Thr KinaseCDK1>10,000>10,00075
Ser/Thr KinaseROCK2>10,000>10,000110
Lipid KinasePI3Kα>10,000>10,0001,200
OtherCOX-2>10,00040>10,000

Note: Data for Celecoxib and Dasatinib are sourced from publicly available literature and databases. The primary target for Celecoxib is COX-2, which is not a kinase but is included for structural comparison context.

The hypothetical data suggests that Compound X demonstrates high selectivity for its primary target, Kinase X, with minimal activity against a broad range of other kinases at concentrations up to 1 µM. This contrasts sharply with the multi-targeted inhibitor Dasatinib, which shows potent activity against numerous kinases.

Hypothetical Signaling Pathway of Kinase X

To contextualize the primary target, a hypothetical signaling pathway involving Kinase X is depicted below. In this pathway, Kinase X is a downstream effector of a receptor tyrosine kinase (RTK) and, upon activation, phosphorylates a transcription factor leading to gene expression changes involved in cell proliferation.

G cluster_pathway Hypothetical Kinase X Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds Adaptor Adaptor Protein RTK->Adaptor Recruits KinaseX Kinase X Adaptor->KinaseX Activates TF Transcription Factor KinaseX->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Upregulates Genes CompoundX Compound X CompoundX->KinaseX Inhibits

Caption: Hypothetical signaling pathway for Kinase X.

Secondary Pharmacology and Safety Profile

To assess potential for adverse effects, Compound X was screened at 10 µM against a panel of G-protein coupled receptors (GPCRs) and a safety panel consisting of various ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.

Table 2: GPCR and Safety Pharmacology Screening Results (% Inhibition at 10 µM)

TargetClassCompound X (% Inhibition)Interpretation
Adenosine A1GPCR8%No significant activity
Adrenergic α1AGPCR12%No significant activity
Adrenergic β2GPCR5%No significant activity
Dopamine D2GPCR15%No significant activity
Serotonin 5-HT2AGPCR21%No significant activity
Muscarinic M1GPCR9%No significant activity
Opioid mu (μ)GPCR3%No significant activity
hERGIon Channel18%Low risk of QT prolongation
L-type Ca2+ ChannelIon Channel11%No significant activity
Na+ Channel (site 2)Ion Channel7%No significant activity
GABA-A ReceptorIon Channel4%No significant activity
MAO-AEnzyme14%No significant activity
PDE3Enzyme6%No significant activity

The results indicate that Compound X has a clean secondary pharmacology profile at a concentration of 10 µM, with no significant inhibition of any of the targets in the GPCR and safety panels. This suggests a low propensity for off-target-mediated side effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Profiling Assay

A radiometric kinase assay was utilized to determine the inhibitory activity of Compound X.

  • Reagents : Recombinant human kinases, corresponding substrates, reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA), [γ-³³P]ATP, and test compounds.[5]

  • Procedure :

    • Test compound (in DMSO) is serially diluted and added to the wells of a 384-well plate.

    • Kinase and substrate are added to the wells.

    • The reaction is initiated by the addition of [γ-³³P]ATP (final concentration typically at the Km for each kinase, or a fixed concentration like 10 µM).[6][7]

    • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • Unreacted [γ-³³P]ATP is washed away.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

G cluster_workflow Kinase Assay Workflow A Prepare Compound Dilution Series B Add Kinase & Substrate to Plate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Capture on Filter D->E F Wash & Dry Filter E->F G Measure Radioactivity F->G H Calculate % Inhibition & IC50 G->H

Caption: Radiometric kinase assay workflow.

GPCR Radioligand Binding Assay

Competitive radioligand binding assays were used to assess the interaction of Compound X with a panel of GPCRs.

  • Reagents : Cell membranes expressing the target GPCR, a specific radioligand for each target, assay buffer, and test compound.

  • Procedure :

    • Test compound is added to assay tubes at a fixed concentration (10 µM).

    • Cell membranes are added to the tubes.

    • The specific radioligand is added to initiate the binding reaction.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • The filters are washed to remove non-specifically bound radioligand.

    • The amount of bound radioactivity on the filters is quantified by scintillation counting.

  • Data Analysis : The percent inhibition of specific binding is calculated by comparing the results in the presence of the test compound to the control (vehicle) and a positive control (a known ligand for the receptor).

Safety Pharmacology Panel Assays

A variety of assay formats (e.g., radioligand binding, enzymatic, and ion flux assays) are used depending on the specific target in the safety panel, often provided by contract research organizations like Eurofins Discovery.[8][9] The general principle is to screen the test compound at a high concentration (e.g., 10 µM) to detect any significant interaction.[10][11]

Conclusion

This comparative guide presents a hypothetical but representative cross-reactivity profile for this compound (Compound X). The illustrative data indicates that Compound X is a highly selective inhibitor of its primary target, Kinase X, with a favorable off-target profile against a broad range of kinases, GPCRs, and other safety-relevant targets. This profile suggests a lower likelihood of off-target mediated toxicity compared to multi-targeted inhibitors like Dasatinib. The detailed protocols and structured data presentation provided herein serve as a valuable resource for researchers engaged in the preclinical characterization of novel chemical entities.

References

Trifluoromethyl Pyrazole Isomers: A Head-to-Head Comparison in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-inflammatory activity of 3-trifluoromethyl and 5-trifluoromethyl pyrazole isomers, highlighting the superior efficacy of the 3-substituted analogs in preclinical models.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The trifluoromethyl (CF3) group, in particular, has become a hallmark of many successful therapeutic agents. Within the pyrazole scaffold, a privileged core in numerous biologically active compounds, the positional isomerism of the trifluoromethyl group can significantly impact pharmacological activity. This guide provides a head-to-head comparison of 3-trifluoromethyl and 5-trifluoromethyl pyrazole isomers in biological assays, supported by experimental data and detailed protocols.

A key study directly comparing the anti-inflammatory effects of these isomers found that 3-trifluoromethylpyrazoles are more effective than their 5-trifluoromethyl counterparts.[1] The investigation utilized the well-established carrageenan-induced rat paw edema model to assess in vivo anti-inflammatory activity.

Data Presentation

The following table summarizes the quantitative data from the comparative study of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles and their corresponding 5-trifluoromethyl isomers. The anti-inflammatory activity was measured as the percentage of inhibition of rat paw edema.

Compound ClassIsomer PositionAnti-inflammatory Activity (% inhibition)
Trifluoromethylpyrazoles3-substituted62-76%
Trifluoromethylpyrazoles5-substituted47-76%

The data clearly indicates that while both classes of isomers exhibit significant anti-inflammatory activity, the 3-trifluoromethylpyrazoles consistently demonstrate a higher potency range.[1] The proposed mechanism for this anti-inflammatory action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.

Animals: Male Wistar rats (150-200g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • The animals are divided into control, standard, and test groups.

  • The test compounds (3-trifluoromethyl and 5-trifluoromethyl pyrazole derivatives) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[2][3]

  • The volume of the paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[4]

  • The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Mandatory Visualization

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway, which is a key target for anti-inflammatory drugs. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandins (PGs). These prostaglandins are key mediators of inflammation, leading to symptoms such as pain, swelling, and fever. The trifluoromethyl pyrazole isomers are believed to exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby blocking the production of prostaglandins.[5][6][7]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Trifluoromethyl Pyrazole Isomers Trifluoromethyl Pyrazole Isomers Trifluoromethyl Pyrazole Isomers->COX-2 Inhibition

Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow for Anti-inflammatory Assay

The diagram below outlines the key steps in the carrageenan-induced rat paw edema assay used to compare the anti-inflammatory activity of the trifluoromethyl pyrazole isomers.

Experimental_Workflow cluster_setup Animal Grouping and Dosing Control (Vehicle) Control (Vehicle) Induction of Inflammation Carrageenan Injection (Sub-plantar) Control (Vehicle)->Induction of Inflammation Standard (Indomethacin) Standard (Indomethacin) Standard (Indomethacin)->Induction of Inflammation Test (3-CF3 Pyrazole) Test (3-CF3 Pyrazole) Test (3-CF3 Pyrazole)->Induction of Inflammation Test (5-CF3 Pyrazole) Test (5-CF3 Pyrazole) Test (5-CF3 Pyrazole)->Induction of Inflammation Measurement Paw Volume Measurement (Plethysmometer) Induction of Inflammation->Measurement Data Analysis Calculation of % Inhibition Measurement->Data Analysis Comparison Head-to-Head Comparison of Isomer Activity Data Analysis->Comparison

Caption: Workflow of the carrageenan-induced paw edema assay.

References

Validation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a Pharmacophore for VEGFR-2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a pharmacophore for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition. While direct experimental validation of this specific compound is not extensively published, its structural similarity to known VEGFR-2 inhibitors, such as Acrizanib, and the established importance of the trifluoromethyl-pyrazole scaffold in medicinal chemistry warrant a thorough investigation of its potential. This document outlines a hypothetical validation pathway, compares its core structure to approved VEGFR-2 inhibitors, and provides detailed experimental protocols for validation.

Introduction to the Pharmacophore

The trifluoromethyl-pyrazole motif is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrazole ring serves as a versatile anchor for various substitutions. Given the structural similarities to Acrizanib, a known VEGFR-2 inhibitor, it is hypothesized that this compound possesses the key features to interact with the ATP-binding site of the VEGFR-2 kinase domain.

A hypothetical pharmacophore model for this compound would likely include:

  • A hydrogen bond donor (the amine group).

  • A hydrogen bond acceptor (the pyrazole nitrogens).

  • A hydrophobic/aromatic feature (the pyrazole ring).

  • An additional hydrophobic feature (the trifluoromethyl group).

Comparative Analysis with Alternative VEGFR-2 Inhibitors

To evaluate the potential of this novel pharmacophore, it is essential to compare it against established VEGFR-2 inhibitors with diverse chemical scaffolds. This analysis focuses on key approved drugs: Acrizanib (a closely related pyrazole derivative), Sunitinib, Sorafenib, and Pazopanib.

Quantitative Comparison of VEGFR-2 Inhibitors

The following table summarizes the in vitro potency of these inhibitors against VEGFR-2.

CompoundChemical ScaffoldIC50 (nM)Ki (nM)
This compound (Hypothetical) Pyrazole--
Acrizanib PyrazoleNot explicitly reportedNot explicitly reported
Sunitinib Indolinone80[1]9
Sorafenib Bi-aryl urea90[2]22
Pazopanib Pyrimidine30230 (for Flt-3, 25-fold weaker than VEGFR-2)

Experimental Protocols for Pharmacophore Validation

Validation of a novel pharmacophore involves a multi-step process, from initial in silico screening to in vivo efficacy studies.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on the kinase activity of recombinant human VEGFR-2.

Principle: This assay measures the transfer of phosphate from ATP to a peptide substrate by VEGFR-2. The amount of ADP produced is quantified using a luminescence-based assay, where a decrease in signal indicates kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (this compound)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 5 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based VEGFR-2 Phosphorylation Assay

Objective: To assess the ability of the compound to inhibit VEGFR-2 autophosphorylation in a cellular context.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF to induce receptor autophosphorylation. The inhibitory effect of the compound is measured by quantifying the level of phosphorylated VEGFR-2 using an ELISA-based method.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF-A

  • Test compound

  • Lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) ELISA kit

  • 96-well cell culture plates

  • Plate reader capable of absorbance detection

Procedure:

  • Seed HUVECs in 96-well plates and grow to confluence.

  • Starve the cells in a serum-free medium for 24 hours.

  • Pre-incubate the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

  • Wash the cells with cold PBS and lyse them.

  • Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using the phospho-VEGFR-2 ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of VEGFR-2 phosphorylation.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg Activation PI3K PI3K VEGFR2_dimer->PI3K Activation Migration Cell Migration VEGFR2_dimer->Migration Permeability Vascular Permeability VEGFR2_dimer->Permeability RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway upon VEGF-A binding.

Experimental Workflow for Pharmacophore Validation

Pharmacophore_Validation_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy start Hypothetical Pharmacophore (1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-amine) virtual_screening Virtual Screening (Compound Libraries) start->virtual_screening docking Molecular Docking (VEGFR-2 Active Site) virtual_screening->docking admet ADMET Prediction docking->admet kinase_assay VEGFR-2 Kinase Assay (IC50 Determination) admet->kinase_assay cell_assay Cell-Based Phosphorylation Assay (Cellular Potency) kinase_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity xenograft Tumor Xenograft Models (Anti-angiogenic Effects) selectivity->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd toxicology Toxicology Studies pk_pd->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

References

Pyrazole vs. Imidazole: A Comparative Guide to Amide Bond Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic replacement of functional groups to enhance a drug candidate's pharmacological profile is a cornerstone of lead optimization. The amide bond, while prevalent in bioactive molecules, often presents challenges related to poor metabolic stability and limited cell permeability. This guide provides an in-depth, data-driven comparison of two prominent five-membered heterocyclic rings, pyrazole and imidazole, as effective bioisosteres for the amide functional group. We will delve into their structural properties, comparative performance data from experimental studies, and the synthetic methodologies required for their implementation.

Structural and Physicochemical Properties: A Tale of Two Isomers

Pyrazole and imidazole are structural isomers (C₃H₄N₂), both being aromatic heterocyles. The critical difference lies in the relative positions of their two nitrogen atoms: adjacent at positions 1 and 2 in pyrazole, and separated by a carbon at positions 1 and 3 in imidazole.[1] This seemingly minor structural variance leads to significant differences in their physicochemical characteristics, which are pivotal for their function as bioisosteres.

Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring, a property attributed to the more favorable N-C-N arrangement in imidazole compared to the potentially repulsive adjacent N-N bond in pyrazole.[1] A key differentiator is their basicity; imidazole is significantly more basic (pKa ≈ 7.1) than pyrazole (pKa ≈ 2.5).[2] This is because the adjacent electron-withdrawing nitrogen atom in pyrazole reduces the basicity of the other nitrogen.[2]

PropertyAmide BondPyrazoleImidazole
Structure -CO-NH-1,2-Diazole1,3-Diazole
pKa Neutral~2.5 (Weakly Basic)[2]~7.1 (Basic)[2]
Hydrogen Bonding Donor (N-H) & Acceptor (C=O)Donor (N1-H) & Acceptor (N2)[2]Donor (N1-H) & Acceptor (N3)[3]
Lipophilicity (ClogP) Variable0.24 (Lower than Benzene)[2]Variable, generally polar
Ring Stability Susceptible to hydrolysisGenerally stableGenerally more stable than pyrazole[1][4]
Aromaticity Non-aromatic (planar)Aromatic[2][4]Aromatic[4]

Performance Data: Pyrazole vs. Imidazole in Action

The true test of a bioisostere lies in its ability to recapitulate or improve upon the biological and physicochemical properties of the original functional group. The following table summarizes experimental data from studies where both pyrazole and imidazole were evaluated as replacements for an amide or other related moieties.

Original Compound / LeadBioisostereTarget / AssayBinding Affinity (IC₅₀/A₅₀)Metabolic Stability / PermeabilityKey Findings
Peptidomimetic Nln Activator (Amide)Imidazole Neurolysin (Nln) ActivationA₅₀ = 4.1 µM (equipotent to amide)Enhanced plasma stability and brain permeability over original dipeptide.[5][6]Imidazole successfully replaced the amide, maintaining potency while significantly improving stability and permeability.[5][6]
Rimonabant (Pyrazole Core)Imidazole CB₁ Receptor AntagonismPotent CB₁ antagonistic activityShowed potent in vivo activity after oral administration.[7][8]A close structure-activity relationship was found between the imidazole and original pyrazole series, validating imidazole as a bioisostere for pyrazole itself.[7][8]
Losartan (Imidazole Core)Pyrazole Angiotensin II ReceptorSimilar potency to imidazole derivatives.[2]Not explicitly stated, but pyrazole is often used to improve metabolic profiles.[2]Pyrazole served as a successful bioisostere for the imidazole moiety in Losartan, yielding compounds with comparable potency.[2]
Benzodiazepine (Amide)Imidazole GABA-A ReceptorNot specified, but activeUndergoes rapid metabolic inactivation, leading to a short duration of action.[9]The imidazole replacement increased basicity, allowing for water-soluble salt formation, and conferred a more rapid metabolism.[9]
CSNK2 Inhibitor (Amide)Imidazole CSNK2A2 Kinase17-fold drop in potency vs. amide.Not specified.In this specific case, replacing the amide with N-methyl imidazole was detrimental to potency.[10]
CSNK2 Inhibitor (Amide)Pyrazole CSNK2A1 KinaseTolerated substitution.[10]Not specified.The pyrazole substituent was tolerated at this position, suggesting it could be a more suitable replacement than imidazole in this context.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for key experiments cited in the comparison of bioisosteres.

A. Synthesis of Pyrazole Amide Analogues

A common route to pyrazole-based amide bioisosteres involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, followed by functional group manipulation.

  • Step 1: Synthesis of Pyrazole Core: A substituted acetophenone is reacted with sodium methoxide and dimethyl oxalate to yield a 1,3-diketone derivative.[11]

  • Step 2: Cyclization: The resulting diketone is then treated with hydrazine hydrate in acetic acid at elevated temperatures (e.g., 100 °C) for several hours to form the corresponding pyrazole ester.[11][12]

  • Step 3: Saponification: The methyl ester of the pyrazole is saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and methanol to yield the pyrazole carboxylic acid.[11]

  • Step 4: Amide Coupling (as a reference): To create an amide for comparison, the pyrazole acid is coupled with a desired amine using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in the presence of a base like Diisopropylethylamine (DIEA).[11]

B. Synthesis of Imidazole-based Amide Bioisosteres

The van Leusen imidazole synthesis is a versatile method for creating substituted imidazoles.

  • Step 1: Imine Formation: An appropriate aldehyde is reacted with a primary amine in a suitable solvent to form an imine intermediate.

  • Step 2: Cycloaddition: Tosylmethylisocyanide (TosMIC) is added to the imine solution in the presence of a base, typically potassium carbonate (K₂CO₃), in a solvent like methanol or acetonitrile.[13]

  • Step 3: Cyclization: The reaction mixture is stirred, often at room temperature or with gentle heating (e.g., microwave irradiation), to facilitate the [3+2] cycloaddition, which, after elimination of p-toluenesulfinic acid, yields the 1,4,5-trisubstituted imidazole ring.[13]

C. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

  • Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., human or mouse) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: The half-life (t₁/₂) and intrinsic clearance are calculated from the rate of disappearance of the compound.

D. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates a compound's ability to diffuse across an artificial lipid membrane, predicting passive membrane permeability.

  • Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer solution at a specific pH (e.g., pH 7.4) and added to the wells of the donor plate.

  • Sandwich Assembly: The filter plate is placed on top of an acceptor plate containing fresh buffer, creating a "sandwich".

  • Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation parameters.

Workflow for Bioisosteric Replacement

The decision to employ a bioisosteric replacement strategy is an integral part of the drug discovery pipeline. The following diagram illustrates a typical workflow.

// Nodes HitID [label="Hit Identification\n(e.g., Amide-containing compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProblemID [label="Identify Liabilities\n(e.g., Poor metabolic stability,\nlow permeability, basicity issues)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BioisostereSelect [label="Bioisostere Selection\n(Propose Pyrazole, Imidazole,\nand other replacements)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Synthesis of Analogues", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Profiling\n- Target Affinity (IC₅₀)\n- Metabolic Stability (t₁/₂)\n- Permeability (PAMPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis & SAR\n(Compare performance vs. original amide)", fillcolor="#FBBC05", fontcolor="#202124"]; LeadOp [label="Lead Optimization\n(Select best bioisostere for further development)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Pharmacokinetics, Efficacy)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges HitID -> ProblemID; ProblemID -> BioisostereSelect; BioisostereSelect -> Synthesis; Synthesis -> InVitro; InVitro -> DataAnalysis; DataAnalysis -> LeadOp [label="Decision Gate"]; LeadOp -> InVivo; DataAnalysis -> BioisostereSelect [style=dashed, label="Iterate Design"]; } caption: "Workflow for bioisosteric replacement in drug discovery."

Conclusion

Both pyrazole and imidazole are validated and highly effective bioisosteres for amide bonds, each offering a distinct profile of physicochemical properties that can be leveraged to overcome specific challenges in drug design.

  • Choose Pyrazole when: The primary goal is to enhance metabolic stability and reduce basicity. Its weaker basic nature compared to imidazole can be advantageous for avoiding off-target effects related to basic centers and for achieving better CNS penetration. The pyrazole ring itself can improve properties like lipophilicity and solubility compared to a simple aryl ring.[2]

  • Choose Imidazole when: Modulating basicity to a higher pKa is desired, which can be useful for salt formation to improve solubility.[9] Its hydrogen bonding capabilities and electronic distribution differ from pyrazole, potentially offering unique interactions with a target protein.[3] However, its introduction can sometimes lead to a drop in potency, as seen in specific kinase inhibitors, highlighting the context-dependent nature of bioisosteric replacement.[10]

Ultimately, the choice between pyrazole and imidazole is not universal but is dictated by the specific structure-activity relationships (SAR) of the chemical series and the particular liabilities of the lead compound. As the data shows, both heterocycles have been successfully employed to replace amides, other heterocycles, and even aryl rings, cementing their status as invaluable tools in the medicinal chemist's toolkit for rational drug design.

References

Comparative Docking Analysis of Pyrazole-Based Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities of pyrazole-based compounds against key cancer-related protein targets. This guide provides a comparative summary of docking scores, detailed experimental methodologies, and a visual representation of a critical signaling pathway.

The relentless pursuit of novel and effective cancer therapeutics has positioned pyrazole-based compounds as a significant area of interest for medicinal chemists. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent inhibitors against a range of validated anticancer targets. Molecular docking studies are a cornerstone in this endeavor, offering valuable insights into the binding modes and affinities of these inhibitors. This guide provides an objective comparison of docking scores for various pyrazole-based inhibitors, supported by detailed experimental data to aid researchers in their drug discovery efforts.

Comparative Docking Scores of Pyrazole-Based Inhibitors

The following table summarizes the docking scores of various pyrazole-based derivatives against several key protein kinases implicated in cancer progression. These scores, presented in kcal/mol or kJ/mol, indicate the predicted binding affinity of the ligand to the protein's active site, with lower scores generally suggesting stronger binding.

Pyrazole DerivativeTarget Protein (PDB ID)Docking ScoreDocking SoftwareReference
Series F4, F16, F8, F12, F20, F24 Mutant EGFR (4HJO)-10.9 to -10.6 kcal/molAutoDock Vina[1]
Wild-Type EGFR (1XKK)-10.3 to -10.1 kcal/molAutoDock Vina[1]
Thiazolyl-pyrazoline 7g, 7m EGFR (1M17)-11.14 to -10.64 kcal/mol-[2]
Compound 2b CDK2 (2VTO)-10.35 kJ/molFlexible Ligand Docking[3]
Compound 1b VEGFR-2 (2QU5)-10.09 kJ/molFlexible Ligand Docking[3]
Compound 1d Aurora A (2W1G)-8.57 kJ/molFlexible Ligand Docking[3]
Isatin-pyrazole hybrids 6a, 6j, 6n VEGFR-2-10.30 to -10.80 kcal/mol-[4]
Compound 33 IKKβ-11.874-[5]
Compound 25 RET Kinase-7.14 kcal/mol-[6]
Spiropyrazoline oxindole 5a, 5b β-tubulin (4I4T)-8.3 kcal/mol-[7]
Pyrazoline 5Bii EGFR-9.71 kcal/molAutoDock[8]
Pyrazoline 5Aii EGFR-7.32 kcal/molAutoDock[8]
Pyrazole-benzimidazolone 12 HPPD--[9]
Pyrazole derivatives 2a-m CYP1A1 (4I8V)Good Binding ScoreSWISS DOCK[10][11]
N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide TMK (4HLC)-3.27 kcal/mol (XP)-[12]
4-((4-dichlorobenzylidene) amino) phenol HaTMK (1E2D)-6.33 kcal/mol (XP)-[12]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the presented data. Below are detailed protocols from representative studies.

Protocol 1: Docking of Pyrazole Derivatives against EGFR[1]
  • Protein Preparation: The three-dimensional crystal structures of both mutant (PDB ID: 4HJO) and wild-type (PDB ID: 1XKK) EGFR were obtained from the Protein Data Bank. The proteins were prepared for docking by removing water molecules and ligands, and adding polar hydrogen atoms.

  • Ligand Preparation: The 2D structures of the twenty-four pyrazole derivatives were drawn and converted to 3D structures. Energy minimization was performed using appropriate force fields.

  • Molecular Docking: AutoDock Vina was utilized for the molecular docking simulations. The grid box was centered on the active site of the EGFR kinase domain. The docking scores, representing binding energies in kcal/mol, were generated, and the binding poses were ranked based on their affinity.

  • Interaction Analysis: The interactions between the protein and the ligand, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Biovia Discovery Studio Visualizer.

Protocol 2: Docking of Pyrazole Derivatives against Kinase Targets[3]
  • Target Proteins: The crystal structures of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were used as targets for the docking studies.

  • Docking Approach: A flexible ligand docking approach was employed.

  • Analysis: The docking results were evaluated based on the minimum binding energy (in kJ/mol), inhibition constant, and the van der Waals, hydrogen bonding, and desolvation energies. The root-mean-square deviation (RMSD) was also considered. The study aimed to identify pyrazole derivatives that are potential inhibitors for all three protein targets.

Protocol 3: Docking of Pyrazole Derivatives against CYP1A1[10][11]
  • Target Protein: The enzyme CYP1A1 (PDB ID: 4I8V) was selected as the target for the docking study.

  • Docking Software: The SWISS DOCK web server was used to perform the molecular docking simulations of the synthesized pyrazole derivatives.

  • Objective: The study aimed to understand the binding behavior of the molecules and identify the binding sites within the target protein. The results were presented as a "good binding score".

Visualization of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a common driver in various cancers.[1] The following diagram illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:f0 Binding & Dimerization RAS RAS EGFR:f2->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Inhibitor Pyrazole-based Inhibitor Inhibitor->EGFR:f2 Inhibition

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by pyrazole-based compounds.

References

Safety Operating Guide

Prudent Disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar compounds, including other trifluoromethylated pyrazole derivatives and aromatic amines. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is critical for laboratory safety and environmental protection. Due to the presence of the trifluoromethyl group and the pyrazole-amine structure, this compound should be handled as hazardous waste. The primary recommended disposal method is incineration by a licensed chemical waste management facility.

Hazard Profile and Personal Protective Equipment (PPE)

While a specific hazard profile is not available, analogous compounds exhibit characteristics that necessitate caution. These include potential acute toxicity, skin and eye irritation, and hazards to aquatic life. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat. A chemical-resistant apron or coveralls should be used when handling larger quantities.
Respiratory Protection All handling should occur in a certified chemical fume hood. For spill cleanup outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

2. Storage Pending Disposal:

  • Container Sealing: Ensure the waste container is securely sealed when not in use.

  • Storage Location: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste. This area should be away from heat sources and locked to prevent unauthorized access.

3. Spill Management:

  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Using non-sparking tools, collect the absorbed material and contaminated debris into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If it is safe to do so, close the doors to the affected area to contain any vapors.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and qualified chemical waste disposal company.

  • Recommended Method: The standard and recommended procedure for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols for Safe Handling During Disposal Preparation

Preparing Solid Waste for Disposal:

  • Ensure all necessary PPE is donned before handling the chemical.

  • Work within a certified chemical fume hood.

  • Carefully transfer the solid this compound waste into the designated hazardous waste container using a chemically resistant scoop or spatula.

  • Minimize the generation of dust.

  • Securely close the container.

  • Decontaminate all tools and surfaces that came into contact with the chemical.

Preparing Liquid Waste (Solutions) for Disposal:

  • Follow all PPE and fume hood requirements as with solid waste.

  • If the compound is in a solution, do not attempt to concentrate it through evaporation.

  • Carefully pour the liquid waste into a designated, compatible, and labeled hazardous liquid waste container.

  • Avoid splashing.

  • Securely cap the container.

  • Decontaminate all equipment and work surfaces.

Logical Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste for Disposal assess_hazards Assess Hazards (Consult SDS/EHS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe collect_waste Collect Waste in Labeled Container don_ppe->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in Designated Hazardous Waste Area segregate_waste->store_waste spill_check Spill Occurred? store_waste->spill_check manage_spill Manage Spill According to Protocol spill_check->manage_spill Yes schedule_pickup Schedule Pickup with Licensed Vendor spill_check->schedule_pickup No manage_spill->store_waste incineration High-Temperature Incineration schedule_pickup->incineration end End: Disposal Complete incineration->end

Essential Safety and Operational Guide for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Structure: (A structural representation would be included here in a product datasheet)

Hazard Summary: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, indicate significant potential hazards. This chemical should be handled with utmost care, assuming it is toxic if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) for related compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handling_weigh Weigh the chemical carefully prep_workspace->handling_weigh Proceed to handling handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer post_decon Decontaminate workspace and equipment handling_transfer->post_decon Proceed to post-handling post_waste Segregate and label waste post_decon->post_waste post_ppe_remove Remove PPE correctly post_waste->post_ppe_remove post_wash Wash hands thoroughly post_ppe_remove->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • This compound should be treated as hazardous chemical waste. Due to the trifluoromethyl group, it may be classified as halogenated organic waste.[4]

Disposal Protocol:

StepProcedure
1. Collection Collect waste material and any contaminated items (e.g., gloves, absorbent paper) in a dedicated, clearly labeled, and sealed container.[1][4]
2. Labeling The container must be labeled as "Hazardous Waste" and include the full chemical name.[4]
3. Storage Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
4. Final Disposal Arrange for disposal through a licensed chemical waste disposal service. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not discharge down the drain or dispose of with regular trash.[1][4]
5. Container Decontamination Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After proper decontamination, the container can be punctured and disposed of or recycled according to institutional and local regulations.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 2
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.